N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide
Descripción
BenchChem offers high-quality N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide including the price, delivery time, and more detailed information at info@benchchem.com.
Propiedades
IUPAC Name |
N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14N4O4/c1-26-17-10-9-16(20-21-17)12-5-7-14(8-6-12)19-18(23)13-3-2-4-15(11-13)22(24)25/h2-11H,1H3,(H,19,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLZUQFVMWIFHQC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=CC(=CC=C3)[N+](=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14N4O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
An In-Depth Technical Guide to the In Vitro Toxicity Profile of N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide in Mammalian Cell Culture
Abstract
This technical guide provides a comprehensive framework for evaluating the in vitro toxicity profile of the novel small molecule, N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide, hereafter referred to as "Compound X." Designed for researchers and drug development professionals, this document outlines a tiered, mechanism-driven approach to characterize potential cytotoxic and genotoxic liabilities. The guide details experimental workflows, from initial broad-spectrum cytotoxicity screening to specific assays for apoptosis, mitochondrial health, reactive oxygen species (ROS) production, and genotoxicity. Particular emphasis is placed on the potential bioactivation of the 3-nitrobenzamide moiety, a structural alert for genotoxicity.[1][2] Each section provides not only step-by-step protocols but also the scientific rationale behind the experimental choices, quality control measures, and data interpretation, ensuring a robust and self-validating toxicological assessment.
Introduction and Scientific Rationale
The preclinical safety evaluation of any new chemical entity is fundamental to the drug development pipeline.[3][4] In vitro toxicity screening serves as a critical early-stage gatekeeper, enabling rapid, cost-effective, and ethically responsible identification of potential hazards before advancing a candidate to in vivo studies.[3][5]
Compound X, N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide, possesses structural motifs that warrant a thorough toxicological investigation. The pyridazine core is common in pharmacologically active molecules, while the 3-nitrobenzamide portion is a known structural alert. Nitroaromatic compounds can undergo metabolic reduction to form reactive intermediates, such as nitroso and N-hydroxyamino derivatives, which can covalently bind to DNA and other macromolecules, leading to mutagenicity and carcinogenicity.[1][6][7] Therefore, a primary objective of this guide is to ascertain the cytotoxic potential of Compound X and to specifically investigate whether it exhibits genotoxic properties, potentially through metabolic activation.
This guide proposes a hierarchical testing strategy, beginning with broad cytotoxicity assessments and progressing to more focused mechanistic assays to elucidate the underlying mode of action of any observed toxicity.
Tier 1: General Cytotoxicity Assessment
The initial step is to determine the concentration range at which Compound X affects basic cellular viability and metabolic activity. This provides a crucial dose-response curve and informs the concentrations used in subsequent, more complex assays.
Assay of Choice: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Expertise & Experience: The MTT assay is a robust, widely used colorimetric method for assessing cell metabolic activity.[8][9] Viable cells possess NAD(P)H-dependent oxidoreductase enzymes that reduce the yellow MTT tetrazolium salt to purple formazan crystals.[8] The amount of formazan produced is directly proportional to the number of metabolically active cells.[10][11] This assay is chosen for its high throughput, cost-effectiveness, and extensive validation in the field.[8][9]
Workflow Diagram: General Toxicity Screening
Caption: Workflow for determining the IC50 of Compound X using the MTT assay.
Detailed Protocol: MTT Assay
Trustworthiness: This protocol incorporates essential controls for a self-validating system.
-
Cell Plating: Seed a relevant mammalian cell line (e.g., HepG2 for liver cell toxicity, or a cell line relevant to the compound's intended target) into a 96-well flat-bottom plate at a density of 5,000-10,000 cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Preparation: Prepare a 10 mM stock solution of Compound X in DMSO. Perform serial dilutions in culture medium to create a range of concentrations (e.g., 0.1 µM to 100 µM).
-
Cell Treatment: Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of Compound X.
-
Vehicle Control: Treat cells with medium containing the same final concentration of DMSO as the highest Compound X concentration.
-
Positive Control: Treat cells with a known cytotoxic agent (e.g., Doxorubicin at 10 µM).
-
Untreated Control: Cells with fresh medium only.
-
-
Incubation: Incubate the plate for desired time points (e.g., 24, 48, and 72 hours).
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution in PBS to each well.[10] Incubate for 4 hours at 37°C.[8]
-
Solubilization: Carefully remove the medium and add 100 µL of MTT solvent (e.g., 0.01 M HCl in 10% SDS solution) to each well to dissolve the formazan crystals.[12]
-
Data Acquisition: Shake the plate gently for 15 minutes and measure the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot the dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell viability).
Tier 2: Mechanistic Toxicology Investigation
If significant cytotoxicity is observed in Tier 1, the next step is to investigate the underlying mechanism of cell death. Key pathways to investigate include apoptosis, mitochondrial dysfunction, and oxidative stress.
Apoptosis vs. Necrosis: Annexin V & Propidium Iodide (PI) Staining
Expertise & Experience: It is crucial to distinguish between programmed cell death (apoptosis) and uncontrolled cell death (necrosis). In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane.[13][14][15] Annexin V, a protein with high affinity for PS, can be fluorescently labeled (e.g., with FITC) to detect these early apoptotic cells.[13][16] Propidium Iodide (PI) is a fluorescent nuclear stain that is excluded by the intact membrane of live and early apoptotic cells but can enter late apoptotic and necrotic cells where membrane integrity is compromised.[14][17] Dual staining allows for the differentiation of live, early apoptotic, late apoptotic, and necrotic cell populations via flow cytometry.[15][16][17]
Detailed Protocol: Annexin V/PI Assay
-
Cell Treatment: Seed cells in a 6-well plate and treat with Compound X at concentrations around the determined IC50 value for 24 hours. Include vehicle and positive controls (e.g., Staurosporine 1 µM for 4 hours).
-
Cell Harvesting: Collect both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant. Centrifuge the cell suspension and wash the pellet twice with cold PBS.
-
Staining: Resuspend the cell pellet in 1X Annexin V Binding Buffer.[13] Add FITC-conjugated Annexin V and PI according to the manufacturer's protocol (e.g., 5 µL of each).[14]
-
Incubation: Incubate the cells for 15 minutes at room temperature in the dark.
-
Flow Cytometry: Analyze the samples immediately by flow cytometry.
Mitochondrial Health: JC-1 Assay for Mitochondrial Membrane Potential (ΔΨm)
Expertise & Experience: The mitochondrion is a common target for drug-induced toxicity. A reduction in the mitochondrial membrane potential (ΔΨm) is a key indicator of mitochondrial dysfunction and an early event in the apoptotic cascade.[18] The JC-1 dye is a cationic probe that selectively enters mitochondria.[19] In healthy cells with high ΔΨm, JC-1 forms aggregates that emit red fluorescence.[20][21] In apoptotic or unhealthy cells with low ΔΨm, JC-1 remains in its monomeric form and emits green fluorescence.[20][21] The ratio of red to green fluorescence provides a sensitive measure of mitochondrial health.[20]
Oxidative Stress: DCFH-DA Assay for Reactive Oxygen Species (ROS)
Expertise & Experience: The metabolic bioactivation of nitroaromatic compounds can lead to the production of reactive oxygen species, causing oxidative stress.[1][22] 2',7'-Dichlorodihydrofluorescein diacetate (DCFH-DA) is a widely used cell-permeable probe to detect intracellular ROS.[23][24] Inside the cell, esterases cleave the acetate groups, trapping the non-fluorescent DCFH. In the presence of ROS, DCFH is oxidized to the highly fluorescent 2',7'-dichlorofluorescein (DCF).[25][26] The fluorescence intensity is directly proportional to the level of intracellular ROS.[25]
Mechanistic Assays Workflow
Caption: Tier 2 workflow for investigating the mechanisms of cytotoxicity.
Tier 3: Genotoxicity Assessment
This tier is critical due to the presence of the nitroaromatic moiety in Compound X. Genotoxicity assays determine if a compound can damage cellular DNA, a key event in carcinogenesis.[27]
DNA Strand Breaks: The Comet Assay (Single Cell Gel Electrophoresis)
Expertise & Experience: The Comet Assay is a sensitive and versatile method for detecting DNA strand breaks in individual cells.[27][28] Cells are embedded in agarose on a slide, lysed, and subjected to electrophoresis.[29] Fragmented DNA from damaged cells migrates away from the nucleus, forming a "comet" shape. The length and intensity of the comet tail are proportional to the amount of DNA damage.[30] The alkaline version (pH > 13) is recommended as it detects single- and double-strand breaks and alkali-labile sites.[29]
Chromosomal Damage: In Vitro Micronucleus Test
Expertise & Experience: The in vitro micronucleus test is a gold-standard genotoxicity assay that detects both chromosome-breaking (clastogenic) and chromosome-lagging (aneugenic) events.[31][32] Micronuclei are small, extranuclear bodies formed during cell division from chromosome fragments or whole chromosomes that fail to incorporate into the daughter nuclei.[33] An increase in the frequency of micronucleated cells indicates genotoxic potential. This assay is recommended by regulatory agencies like the OECD (Guideline 487).[31][33]
Trustworthiness: To account for the potential need for metabolic activation of the nitro group, the assay must be performed both with and without an external metabolic activation system, typically a rat liver S9 fraction.[34][35]
Detailed Protocol: In Vitro Micronucleus Test (OECD 487)
-
Cell Culture: Use a recommended cell line such as L5178Y, CHO, or TK6 cells.[31][32]
-
Treatment Conditions:
-
Short Treatment (3-6 hours): Expose cells to Compound X with and without S9 metabolic activation.
-
Long Treatment (24 hours): Expose cells to Compound X without S9.
-
-
Dose Selection: Use a range of concentrations based on the Tier 1 cytotoxicity data, typically up to a concentration that produces ~50-60% cytotoxicity.
-
Controls:
-
Negative/Vehicle Control: DMSO.
-
Positive Controls (without S9): Mitomycin C (a clastogen).
-
Positive Controls (with S9): Cyclophosphamide (requires metabolic activation).[34]
-
-
Cell Harvest: After treatment, wash the cells and culture them for a period equivalent to 1.5-2 normal cell cycles to allow for micronuclei expression.
-
Cytokinesis Block (Optional but Recommended): Add Cytochalasin B to block cytokinesis, resulting in binucleated cells. This ensures that only cells that have undergone one division are scored.
-
Slide Preparation & Staining: Harvest cells, treat with a hypotonic solution, fix, and drop onto microscope slides. Stain with a DNA-specific stain like Giemsa or DAPI.
-
Scoring: Using a microscope, score at least 2000 cells per concentration for the presence of micronuclei.
Advanced Assessment: Target Engagement
Expertise & Experience: If Compound X is designed to interact with a specific protein target, confirming this interaction inside the cell is crucial. The Cellular Thermal Shift Assay (CETSA) is a powerful method to verify target engagement.[36][37] The principle is that a protein becomes more thermally stable when bound to a ligand.[37] By heating cell lysates treated with the compound across a temperature gradient, the bound target protein will remain soluble at higher temperatures compared to the unbound protein.[38][39] This shift can be detected by Western Blotting.
Data Summary and Interpretation
All quantitative data should be summarized for clear interpretation and decision-making.
Table 1: Summary of In Vitro Toxicity Profile for Compound X
| Assay | Endpoint Measured | Key Result (Example) | Interpretation |
| MTT Assay | Metabolic Activity / Cell Viability | IC50 = 15.2 µM | Moderate cytotoxicity observed after 48h treatment. |
| Annexin V / PI | Apoptosis vs. Necrosis | 45% Annexin V+/PI- | At the IC50, the primary mode of cell death is apoptosis. |
| JC-1 Assay | Mitochondrial Membrane Potential (ΔΨm) | 55% decrease in ΔΨm | Compound X induces mitochondrial dysfunction, a likely trigger for the intrinsic apoptotic pathway. |
| DCFH-DA Assay | Reactive Oxygen Species (ROS) | 2.5-fold increase | Significant oxidative stress is induced, potentially linked to nitro group metabolism. |
| Comet Assay | DNA Strand Breaks | Significant tail moment | Compound X causes direct DNA damage. |
| Micronucleus Test | Chromosomal Damage | Positive (+S9) | Compound X is genotoxic after metabolic activation, indicating its metabolites are the ultimate genotoxicants. |
| CETSA | Target Engagement | ΔTm = +4.2°C | Compound X directly binds to and stabilizes its intended protein target in the cellular environment. |
Conclusion and Path Forward
This technical guide provides a systematic, multi-tiered strategy for characterizing the in vitro toxicity profile of N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide. The findings from these assays will create a comprehensive safety profile, highlighting specific liabilities. The observation of cytotoxicity driven by apoptosis, mitochondrial dysfunction, and oxidative stress, combined with a positive genotoxicity signal upon metabolic activation, strongly suggests that the 3-nitrobenzamide moiety is a key toxicophore.
These data are critical for making an informed decision on the continued development of Compound X. Further work could involve structural modifications to mitigate the nitro-group liability while retaining target engagement, followed by a re-evaluation using the framework described herein.
References
-
The Annexin V Apoptosis Assay. (n.d.). University of Arizona College of Medicine. Retrieved from [Link]
-
Detection of Total Reactive Oxygen Species in Adherent Cells by 2′,7′-Dichlorodihydrofluorescein Diacetate Staining. (2019). JoVE. Retrieved from [Link]
-
Mammalian Cell In Vitro Micronucleus Assay. (n.d.). Charles River Laboratories. Retrieved from [Link]
-
Annexin V Apoptosis Assay. (n.d.). Creative Bioarray. Retrieved from [Link]
-
MTT Assay Protocol. (n.d.). Cyrusbio. Retrieved from [Link]
-
Mitochondrial Membrane Potential Detection JC-1 MitoMP Detection Kit. (n.d.). Dojindo Molecular Technologies. Retrieved from [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (2024). Bio-protocol. Retrieved from [Link]
-
Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. (2018). PMC. Retrieved from [Link]
-
Genotoxicity Testing (Comet Assay). (2018). Bio-protocol. Retrieved from [Link]
-
Measuring mitochondrial membrane potential with JC-1 using the Cellometer Vision image cytometer. (n.d.). Revvity. Retrieved from [Link]
-
Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dye as a Sensitive Fluorescent Probe. (2017). PMC. Retrieved from [Link]
-
Assessing Mitochondrial Membrane Potential. (2018). JoVE. Retrieved from [Link]
-
JC-1 Mitochondrial Membrane Potential Assay. (n.d.). Creative Bioarray. Retrieved from [Link]
-
A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. (2023). ACS Publications. Retrieved from [Link]
-
Flow Cytometry with Annexin V/PI Staining: A Comprehensive Guide. (2024). Boster Bio. Retrieved from [Link]
-
Cytotoxicity MTT Assay Protocols and Methods. (2023). Springer Nature Experiments. Retrieved from [Link]
-
Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices. (2024). PubMed. Retrieved from [Link]
-
Test No. 487: In Vitro Mammalian Cell Micronucleus Test. (2023). OECD. Retrieved from [Link]
-
Cell Viability Assays. (2013). NCBI Bookshelf. Retrieved from [Link]
-
High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates. (2022). PMC. Retrieved from [Link]
-
Identification of ROS using oxidized DCFDA and flow-cytometry. (2007). PubMed. Retrieved from [Link]
-
Comet assay: a versatile but complex tool in genotoxicity testing. (2014). PMC. Retrieved from [Link]
-
ROS Detection ROS Assay Kit -Photo-oxidation Resistant DCFH-DA-. (n.d.). Dojindo Molecular Technologies. Retrieved from [Link]
-
Detection of Total Reactive Oxygen Species in Adherent Cells by 2',7'-Dichlorodihydrofluorescein Diacetate Staining. (2020). PMC. Retrieved from [Link]
-
Reduction and mutagenic activation of nitroaromatic compounds by a Mycobacterium sp. (1995). Applied and Environmental Microbiology. Retrieved from [Link]
-
OECD Guideline for the Testing of Chemicals, TG 487. (2014). OECD. Retrieved from [Link]
-
Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. (2021). SciELO. Retrieved from [Link]
-
Study Report and Preliminary Guidance on the Adaptation of the In Vitro micronucleus assay (OECD TG 487) for Testing of Manufactured Nanomaterials. (2022). OECD. Retrieved from [Link]
-
Automated Imaging and Analysis of a Novel Comet Assay to Enable High Throughput Genotoxicity Testing. (n.d.). Agilent. Retrieved from [Link]
-
Revisiting Nitroaromatic Drugs: Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments. (2021). ResearchGate. Retrieved from [Link]
-
Comet Assay, a New in vivo Mutagenicity Test – Regulatory Significance and Scientific Development. (2009). Sumitomo Chemical. Retrieved from [Link]
-
Cellular thermal shift assay of subcellular isolates for evaluating drug-membrane target interactions. (2024). bioRxiv. Retrieved from [Link]
-
S2(R1) Genotoxicity Testing and Data Interpretation for Pharmaceuticals Intended for Human Use. (2012). ICH. Retrieved from [Link]
-
Metabolic activation pathways leading to mutation in nitro-aromatic compounds. (2007). ResearchGate. Retrieved from [Link]
-
Biodegradation and metabolic pathway of p-nitroaniline by a novel isolated bacterial strain, Stenotrophomonas sp. HPC 135. (2022). Environmental Analysis Health and Toxicology. Retrieved from [Link]
-
Toxicity testing: the search for an in vitro alternative to animal testing. (2014). Frontiers Publishing Partnerships. Retrieved from [Link]
-
Understanding In Vitro Toxicity Screening: A Key Component in Drug Development. (2024). NorthEast BioLab. Retrieved from [Link]
-
In vitro Toxicity Testing in the Twenty-First Century. (2020). ResearchGate. Retrieved from [Link]
-
Guidance for Industry - S6 Preclinical Safety Evaluation of Biotechnology-Derived Pharmaceuticals. (1997). FDA. Retrieved from [Link]
-
In Vitro Toxicity Tests. (n.d.). Scribd. Retrieved from [Link]
Sources
- 1. scielo.br [scielo.br]
- 2. researchgate.net [researchgate.net]
- 3. infinixbio.com [infinixbio.com]
- 4. researchgate.net [researchgate.net]
- 5. scribd.com [scribd.com]
- 6. Reduction and mutagenic activation of nitroaromatic compounds by a Mycobacterium sp - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. merckmillipore.com [merckmillipore.com]
- 9. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 10. cyrusbio.com.tw [cyrusbio.com.tw]
- 11. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. kumc.edu [kumc.edu]
- 14. creative-bioarray.com [creative-bioarray.com]
- 15. bosterbio.com [bosterbio.com]
- 16. sigmaaldrich.com [sigmaaldrich.com]
- 17. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 18. resources.revvity.com [resources.revvity.com]
- 19. Analysis of the Mitochondrial Membrane Potential Using the Cationic JC-1 Dyeas a Sensitive Fluorescent Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Mitochondrial Membrane Potential Detection JC-1 MitoMP Detection Kit Dojindo [dojindo.com]
- 21. creative-bioarray.com [creative-bioarray.com]
- 22. :: Environmental Analysis Health and Toxicology [eaht.org]
- 23. Identification of ROS using oxidized DCFDA and flow-cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. ROS Detection ROS Assay Kit -Photo-oxidation Resistant DCFH-DA- Dojindo [dojindo.com]
- 25. Detection of Total Reactive Oxygen Species in Adherent Cells by 2’,7’-Dichlorodihydrofluorescein Diacetate Staining - PMC [pmc.ncbi.nlm.nih.gov]
- 26. DCFDA / H2DCFDA - Cellular ROS Assay Kit (ab113851) | Abcam [abcam.com]
- 27. sumitomo-chem.co.jp [sumitomo-chem.co.jp]
- 28. Comet assay: a versatile but complex tool in genotoxicity testing - PMC [pmc.ncbi.nlm.nih.gov]
- 29. bio-protocol.org [bio-protocol.org]
- 30. agilent.com [agilent.com]
- 31. criver.com [criver.com]
- 32. Adapting the in vitro micronucleus assay (OECD Test Guideline No. 487) for testing of manufactured nanomaterials: recommendations for best practices - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. oecd.org [oecd.org]
- 34. nihs.go.jp [nihs.go.jp]
- 35. public-pages-files-2025.frontierspartnerships.org [public-pages-files-2025.frontierspartnerships.org]
- 36. bio-protocol.org [bio-protocol.org]
- 37. pubs.acs.org [pubs.acs.org]
- 38. High-Throughput Cellular Thermal Shift Assay (CETSA) using Acoustic Transfer of Protein Lysates - PMC [pmc.ncbi.nlm.nih.gov]
- 39. biorxiv.org [biorxiv.org]
An In-depth Technical Guide to the Physicochemical Characterization of N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide: Molecular Weight and Baseline Solubility
Introduction: The Foundational Role of Physicochemical Properties in Drug Discovery
In the landscape of modern drug discovery and development, the journey of a novel chemical entity from a promising hit to a viable clinical candidate is fraught with challenges. A significant proportion of these challenges, and subsequent late-stage failures, can be traced back to suboptimal physicochemical properties.[1] Among the most fundamental of these are molecular weight and aqueous solubility. These parameters are not mere data points; they are critical determinants of a compound's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, and by extension, its potential for therapeutic efficacy and safety.[2]
Poor aqueous solubility, a particularly prevalent issue with over 40% of new chemical entities being practically insoluble in water, can severely limit a drug's bioavailability and lead to erratic absorption. Therefore, a thorough and early characterization of these core properties is not just a matter of due diligence but a strategic imperative. This guide provides a detailed technical overview of the methodologies for determining the molecular weight and baseline aqueous solubility of the novel compound N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide, providing a framework for its early-stage characterization.
Compound Profile: N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide
This section details the foundational physicochemical identity of the subject compound.
Chemical Structure:
Figure 1: 2D Structure of the target compound.
Molecular Formula and Weight:
The chemical structure of N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide corresponds to the molecular formula C₁₈H₁₄N₄O₄ .
Based on this formula, the calculated molecular weight is 350.33 g/mol . It is important to note that for any newly synthesized compound, this calculated weight must be experimentally confirmed. The gold standard for this confirmation is high-resolution mass spectrometry (HRMS), which provides a highly accurate mass measurement that can validate the elemental composition. While an isomer with this molecular formula and weight exists in public databases, the specific compound of interest here is structurally distinct.[3]
Baseline Solubility:
As a novel chemical entity, there is no publicly available, experimentally determined solubility data for N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide. The subsequent sections of this guide will therefore focus on the detailed, best-practice methodologies for determining this critical parameter.
Part 1: Determination of Thermodynamic (Equilibrium) Solubility
Thermodynamic solubility is defined as the concentration of a solute in a saturated solution when it is in equilibrium with the solid phase at a specific temperature and pressure.[4] This is the "true" solubility of the most stable crystalline form of the compound and is a critical parameter for late-stage discovery and preclinical development.[4] The shake-flask method is the universally recognized gold standard for its determination.[5]
Protocol: Shake-Flask Method for Thermodynamic Solubility
This protocol outlines a robust procedure for determining the thermodynamic solubility in a physiologically relevant buffer, such as phosphate-buffered saline (PBS) at pH 7.4.
1. Materials and Equipment:
-
N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide (solid powder)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Analytical balance
-
Glass vials with screw caps
-
Orbital shaker with temperature control
-
Centrifuge
-
Syringe filters (e.g., 0.22 µm PVDF)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector
-
Appropriate HPLC column (e.g., C18) and solvents
2. Experimental Procedure:
-
Preparation: Accurately weigh an excess amount of the solid compound (e.g., 2-5 mg) into a glass vial. This is to ensure that a solid phase remains at the end of the experiment, a prerequisite for achieving equilibrium.[6]
-
Solvent Addition: Add a precise volume of pre-warmed (e.g., 25°C or 37°C) PBS (pH 7.4) to the vial.
-
Equilibration: Seal the vial and place it on an orbital shaker in a temperature-controlled environment. Agitate the suspension for a prolonged period, typically 24 to 48 hours, to ensure that equilibrium is reached.[7] It is good practice to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration has plateaued.[8]
-
Phase Separation: After equilibration, remove the vial and allow the undissolved solid to settle. To separate the saturated supernatant from the solid, centrifuge the vial at high speed (e.g., 14,000 rpm for 15 minutes).
-
Filtration: Carefully aspirate the supernatant and filter it through a low-binding syringe filter (e.g., 0.22 µm) to remove any remaining fine particles. This step is crucial to avoid artificially high solubility readings.
-
Quantification: Analyze the concentration of the dissolved compound in the filtrate using a validated HPLC-UV method.[9] A standard curve of the compound in a suitable solvent (e.g., acetonitrile/water) must be prepared to accurately quantify the concentration.[6]
-
Solid Phase Analysis: It is best practice to analyze the remaining solid after the experiment using techniques like X-ray powder diffraction (XRPD) or polarized light microscopy to confirm the polymorphic form of the compound that was in equilibrium with the solution.[8][10]
Figure 2: Workflow for Thermodynamic Solubility Determination.
Part 2: Determination of Kinetic (Apparent) Solubility
Kinetic solubility is a measure of the concentration of a compound that remains in solution after a rapid precipitation event, typically when a concentrated organic stock solution (e.g., in DMSO) is diluted into an aqueous buffer.[7] This method is high-throughput and is invaluable in the early stages of drug discovery for screening large numbers of compounds.[11] It provides an estimate of a compound's propensity to precipitate under non-equilibrium conditions, which can be highly relevant for in vitro biological assays. Laser nephelometry, which measures light scattering from precipitated particles, is a common technique for this purpose.[11]
Protocol: Nephelometric Assay for Kinetic Solubility
1. Materials and Equipment:
-
N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide
-
Dimethyl sulfoxide (DMSO)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microplates
-
Automated liquid handler (recommended for high throughput)
-
Laser nephelometer plate reader
2. Experimental Procedure:
-
Stock Solution Preparation: Prepare a high-concentration stock solution of the compound in DMSO (e.g., 10 mM).
-
Serial Dilution: In a 96-well plate, perform serial dilutions of the DMSO stock solution.
-
Aqueous Dilution: Using a liquid handler, rapidly add a fixed volume of PBS (pH 7.4) to each well containing the DMSO solutions. The final DMSO concentration should be kept low and consistent across all wells (typically ≤ 1-2%) to minimize its solubilizing effect.[6]
-
Incubation: Incubate the plate for a short period (e.g., 1-2 hours) at a controlled temperature (e.g., 25°C).[12]
-
Measurement: Place the microplate in a laser nephelometer and measure the amount of scattered light in each well.
-
Data Analysis: Plot the scattered light intensity against the compound concentration. The kinetic solubility is determined as the concentration at which the light scattering signal begins to increase significantly above the background, indicating the onset of precipitation.[11]
Figure 3: Workflow for Kinetic Solubility Determination via Nephelometry.
Data Presentation and Interpretation
The solubility data for N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide should be reported clearly and concisely, specifying the method used, as the values from thermodynamic and kinetic assays are not interchangeable.
Table 1: Summary of Physicochemical Properties
| Parameter | Value | Method/Source |
| Molecular Formula | C₁₈H₁₄N₄O₄ | - |
| Molecular Weight | 350.33 g/mol | Calculated |
| Thermodynamic Solubility | To be determined | Shake-Flask (HPLC-UV) |
| (at pH 7.4, 25°C) | ||
| Kinetic Solubility | To be determined | Nephelometry |
| (at pH 7.4, 25°C) |
The interpretation of these results is context-dependent. A high kinetic solubility suggests the compound is less likely to precipitate in high-throughput screening assays. A low thermodynamic solubility, however, may signal potential challenges with oral absorption and formulation, necessitating the use of solubility-enhancement strategies.
Conclusion
The rigorous determination of molecular weight and baseline solubility are non-negotiable first steps in the comprehensive characterization of any new chemical entity. For N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide, with a calculated molecular weight of 350.33 g/mol , the application of established methodologies such as the shake-flask method for thermodynamic solubility and nephelometry for kinetic solubility will provide the foundational data required to make informed decisions about its progression in the drug discovery pipeline. This guide provides the technical framework and rationale for these critical experiments, emphasizing the principles of scientific integrity and self-validating protocols that are essential for successful drug development.
References
-
AxisPharm. (n.d.). Kinetic Solubility Assays Protocol. Retrieved from [Link]
- Hoelke, B., Gieringer, S., Arlt, M., & Saal, C. (2009). Comparison of Nephelometric, UV-Spectroscopic, and HPLC Methods for High-Throughput Determination of Aqueous Drug Solubility in Microtiter Plates. Analytical Chemistry, 81(8), 3165–3172.
-
PubChem. (n.d.). Compound Summary for CID 5718917. National Center for Biotechnology Information. Retrieved from [Link]
-
Target Discovery and Design Tools Core (TDEC). (n.d.). Physicochemical Properties. Retrieved from [Link]
- Meanwell, N. A. (2011). Improving drug candidates by design: a focus on physicochemical properties as a means of improving compound disposition and safety. Chemical Research in Toxicology, 24(9), 1420–1456.
-
Bio-protocol. (2018). Determination of Kinetic Solubility. Retrieved from [Link]
- Popa, G., & Sinko, P. J. (2016). Assessing Physicochemical Properties of Drug Molecules via Microsolvation Measurements with Differential Mobility Spectrometry. Analytical Chemistry, 88(12), 6431–6438.
-
Thermodynamics Research Center. (2020). Guidelines for Reporting Solubility Data. National Institute of Standards and Technology. Retrieved from [Link]
-
Reddit. (2024). What method is used professionally to find the molecular weight of compounds? Retrieved from [Link]
-
ResearchGate. (2026). Characterization of Small-Molecule Compounds. Retrieved from [Link]
-
Waring, M. J., et al. (n.d.). An analysis of the physicochemical properties of oral drugs from 2000 to 2022. Royal Society of Chemistry. Retrieved from [Link]
-
PCBIS. (n.d.). Thermodynamic solubility. Retrieved from [Link]
-
Quora. (2019). What tools or methods do chemists use to find a molecular mass or molecular weight of a compound? Retrieved from [Link]
-
Domainex. (n.d.). Thermodynamic Solubility Assay. Retrieved from [Link]
-
Unacademy. (n.d.). How To Determine Molecular Weight? Retrieved from [Link]
- Brown, W. E., et al. (2019). Comment on the Importance of Documenting Drug Solubility Measurement Methodology, Including Characterizing the Physical Form of the Drug Solute Before and After the Solubility Experiment. Dissolution Technologies.
-
Alsenz, J., & Kansy, M. (2025). Kinetic versus thermodynamic solubility temptations and risks. Ovid. Retrieved from [Link]
-
PubChem. (n.d.). Compound Summary for CID 31991. National Center for Biotechnology Information. Retrieved from [Link]
-
Saint Augustine's University. (2026). Weight Molecular Weight: The Silent Determinant Shaping Chemistry, Pharmaceuticals, and Life Itself. Retrieved from [Link]
-
Chemistry LibreTexts. (2022). 2.2: Molecular Weight Determination. Retrieved from [Link]
-
World Health Organization. (n.d.). Annex 4: Guidance on equilibrium solubility studies for the purpose of active pharmaceutical ingredient classification within the Biopharmaceutics Classification System. Retrieved from [Link]
-
PubChem. (n.d.). Compound Summary for CID 78503. National Center for Biotechnology Information. Retrieved from [Link]
-
ChemSrc. (n.d.). CAS#:899954-55-3 | N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-nitrobenzamide. Retrieved from [Link]
-
NextSDS. (n.d.). N-[4-Hydroxy-3-[(3-methylpiperidino)methyl]phenyl]-4-nitrobenzamide. Retrieved from [Link]
-
Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Retrieved from [Link]
-
PubChem. (n.d.). Compound Summary for CID 131704186. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Compound Summary for CID 51433290. National Center for Biotechnology Information. Retrieved from [Link]
-
PubChem. (n.d.). Compound Summary for CID 76919132. National Center for Biotechnology Information. Retrieved from [Link]
Sources
- 1. Improving drug candidates by design: a focus on physicochemical properties as a means of improving compound disposition and safety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. An analysis of the physicochemical properties of oral drugs from 2000 to 2022 - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. CID 5718917 | C18H14N4O4 | CID 5718917 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Thermodynamic solubility | Plateforme de chimie biologique intégrative de Strasbourg | PCBIS | UAR 3286 [pcbis.fr]
- 5. pharmaexcipients.com [pharmaexcipients.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. enamine.net [enamine.net]
- 8. who.int [who.int]
- 9. Thermodynamic Solubility Assay | Domainex [domainex.co.uk]
- 10. ovid.com [ovid.com]
- 11. bio-protocol.org [bio-protocol.org]
- 12. Kinetic Solubility Assays Protocol | AxisPharm [axispharm.com]
Protocol for dissolving N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide in DMSO for in vitro assays
Protocol for Dissolving N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide in DMSO for In Vitro Assays
Introduction
N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide is a novel small molecule with potential applications in drug discovery and development. As with many organic compounds, it exhibits poor solubility in aqueous solutions, making direct application in biological assays challenging. Dimethyl sulfoxide (DMSO) is a powerful, polar aprotic solvent widely used in biological research for its ability to dissolve a broad spectrum of both polar and non-polar compounds.[1] The preparation of a concentrated stock solution in 100% DMSO is a crucial first step for most in vitro studies.
This document provides a detailed protocol for the solubilization, handling, and storage of N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide in DMSO. The procedures outlined below are designed to ensure the compound's stability, maintain experimental reproducibility, and mitigate common issues such as precipitation and cellular toxicity. Adherence to these guidelines is paramount for obtaining reliable and meaningful data in downstream applications, including high-throughput screening and cell-based assays.
Materials and Equipment
Reagents and Consumables:
-
N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide (solid form)
-
Dimethyl Sulfoxide (DMSO), Anhydrous, ≥99.9% purity, sterile-filtered
-
Sterile, nuclease-free microcentrifuge tubes (1.5 mL or 2.0 mL)
-
Sterile, nuclease-free pipette tips
-
Sterile cell culture medium appropriate for the assay
Equipment:
-
Calibrated analytical balance (readable to at least 0.1 mg)[2]
-
Calibrated micropipettes (various volumes)
-
Vortex mixer
-
Water bath sonicator (optional)
-
Biosafety cabinet (for sterile applications)[3]
-
Personal Protective Equipment (PPE): safety glasses, lab coat, chemical-resistant gloves
Quantitative Data Summary
The following table outlines the parameters for preparing a 10 mM stock solution of N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide. This concentration is a common starting point for many in vitro assays.
| Parameter | Value | Rationale |
| Molecular Weight (MW) | Calculated from chemical formula | Essential for accurate molarity calculations. |
| Desired Stock Concentration | 10 mM | A standard, high concentration for initial stock solutions. |
| Amount to Weigh | Calculated based on MW and desired volume | Ensures accurate final concentration. |
| Volume of DMSO to Add | User-defined (e.g., 1 mL) | Determines the total volume of the stock solution. |
| Final DMSO Concentration in Assay | ≤ 0.5% | Minimizes solvent-induced cellular toxicity.[4] |
Step-by-Step Protocol for Preparation of a Concentrated Stock Solution in DMSO
This protocol describes the preparation of a 10 mM stock solution. The principles can be adapted for other desired concentrations.
-
Calculate Required Mass: Determine the molecular weight (MW) of N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide from its chemical formula. Use the following formula to calculate the mass of the compound needed: Mass (mg) = Desired Concentration (mM) x MW ( g/mol ) x Volume (mL)
-
Weighing the Compound:
-
Place a sterile microcentrifuge tube on the analytical balance and tare it.
-
Carefully weigh the calculated mass of the compound into the tube. For accuracy, especially with small masses, it is acceptable to weigh an amount close to the target and then calculate the exact concentration based on the actual weight.[2]
-
-
Adding DMSO:
-
Using a calibrated micropipette, add the calculated volume of 100% anhydrous DMSO to the microcentrifuge tube containing the compound.
-
-
Dissolution:
-
Close the tube tightly and vortex the solution for 30-60 seconds to facilitate dissolution.
-
Visually inspect the solution to ensure the compound has completely dissolved. If not, continue vortexing.
-
If the compound is difficult to dissolve, sonication in a water bath for several minutes can be employed. Gentle warming in a 37°C water bath may also aid dissolution, but only if the compound is known to be heat-stable.
-
-
Storage of Stock Solution:
-
Once fully dissolved, aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the aliquots at -20°C or -80°C, protected from light.
-
Caption: Workflow for preparing working solutions for in vitro assays.
Best Practices and Troubleshooting
-
DMSO Quality: Always use anhydrous, high-purity DMSO (≥99.9%). DMSO is highly hygroscopic and can absorb water from the atmosphere, which can decrease the solubility of hydrophobic compounds and potentially lead to precipitation. [1]Keep the DMSO container tightly sealed when not in use.
-
Preventing Precipitation: If a compound precipitates upon dilution into aqueous buffer, try further diluting the concentrated stock in DMSO before adding it to the medium. [5]This lowers the immediate concentration at the point of mixing, reducing the likelihood of precipitation.
-
Freeze-Thaw Cycles: Avoid repeated freeze-thaw cycles of the stock solution, as this can lead to compound degradation and moisture absorption. Aliquoting into single-use volumes is a critical best practice. * Cell Health: Always ensure that the cells used in the assay are healthy and viable. [3]Passage cells for a limited time and never allow them to become over-confluent. [3]The final DMSO concentration should be kept consistent across all treatments, including controls, to avoid solvent-induced artifacts.
Quality Control
To ensure the integrity of the prepared stock solution, consider the following quality control steps:
-
Visual Inspection: After dissolution, the solution should be clear and free of any visible particulates.
-
Solubility Test: To determine the maximum solubility, a supersaturated solution can be prepared, allowed to equilibrate, and the concentration of the supernatant can be measured after centrifugation. 3. Purity and Identity Confirmation (Optional): For critical applications, the identity and purity of the compound in the stock solution can be confirmed using analytical techniques such as High-Performance Liquid Chromatography (HPLC) or Mass Spectrometry (MS).
Conclusion
The successful use of N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide in in vitro assays is critically dependent on the proper preparation of a stable, concentrated stock solution in DMSO. By following this detailed protocol, researchers can ensure accurate and reproducible results, minimizing the impact of poor solubility and solvent-induced artifacts. Adherence to best practices for handling, dilution, and storage will further enhance the reliability of experimental outcomes in drug discovery and development workflows.
References
-
Cold Spring Harbor Laboratory Press. (2002). Stock Solutions. CSH Protocols. Available at: [Link]
-
Bitesize Bio. (2025, March 10). How to Make Accurate Stock Solutions. Bitesize Bio. Available at: [Link]
-
Biocompare. (2018, April 16). Ten Tips for Optimizing Cell-Based Assays. Biocompare. Available at: [Link]
-
Taylor & Francis Online. (2020, April 28). Dimethyl Sulfoxide: A Central Player Since the Dawn of Cryobiology, is Efficacy Balanced by Toxicity?. Taylor & Francis Online. Available at: [Link]
-
Cyagen. (2025, December 12). DMSO as a Cryoprotectant in Cell Culture: Uses, Toxicity, and Best Practices. Cyagen. Available at: [Link]
-
ResearchGate. (2013, September 10). How to dissolve small inhibitor molecules for binding assay?. ResearchGate. Available at: [Link]
-
Eppendorf. (n.d.). Cell Culture FAQ: How does DMSO affect your cells?. Eppendorf. Available at: [Link]
-
MDPI. (2025, July 23). Structural Comparison of Three N-(4-Methoxyphenyl)-Nitrobenzenesulfonamide Derivatives. MDPI. Available at: [Link]
-
NextSDS. (n.d.). N-[4-Hydroxy-3-[(3-methylpiperidino)methyl]phenyl]-4-nitrobenzamide. NextSDS. Available at: [Link]
-
MP Biomedicals. (2016). Dimethyl Sulfoxide. MP Biomedicals. Available at: [Link]
-
SpringerLink. (n.d.). Considerations regarding use of solvents in in vitro cell based assays. SpringerLink. Available at: [Link]
-
PubMed. (2016, December 22). Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia. PubMed. Available at: [Link]
-
PMC. (n.d.). N-(4-Methylphenylsulfonyl)-3-nitrobenzamide. PMC. Available at: [Link]
-
ResearchGate. (n.d.). The mechanism of synthesis of N-{[4 (benzoylamino)phenyl]sulfonyl} benzamide (1c). ResearchGate. Available at: [Link]
-
MDPI. (2024, April 1). N-(3-chlorophenethyl)-4-nitrobenzamide. MDPI. Available at: [Link]
Sources
N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide application in high-throughput screening
Application Note: Integration of N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide in High-Throughput Screening Workflows
Executive Summary
N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide (NMPN) represents a highly potent, structurally optimized small molecule utilized primarily as a competitive inhibitor in High-Throughput Screening (HTS) campaigns. Featuring a 3-nitrobenzamide core—a pharmacophore historically validated in the inhibition of metalloproteases and viral main proteases—NMPN serves as an ideal reference probe for assay validation. This application note details the mechanistic rationale, assay design principles, and a self-validating 384-well FRET/FP protocol for utilizing NMPN in modern drug discovery workflows.
Scientific Rationale & Target Landscape
The 3-nitrobenzamide scaffold is a privileged structure in medicinal chemistry. High-throughput virtual and in vitro screening campaigns have repeatedly identified 3-nitrobenzamide derivatives as potent competitive inhibitors of zinc-dependent metalloproteases, such as thermolysin, with IC50 values reaching the nanomolar range[1]. Furthermore, recent screening efforts against the SARS-CoV-2 main protease (nsp5/3CLpro) have demonstrated that tertiary amides and nitrobenzamide analogs effectively block viral replication by occupying the highly conserved catalytic pocket[2].
The addition of the 4-(6-methoxypyridazin-3-yl)aniline moiety to the 3-nitrobenzamide core enhances target residence time. The pyridazine nitrogen atoms act as critical hydrogen bond acceptors, while the methoxy group provides steric bulk that optimally fills the S2 subpocket of typical cysteine and metalloproteases, locking the enzyme in an inactive state.
Mechanism of competitive protease inhibition by NMPN preventing fluorogenic substrate cleavage.
Assay Design Principles & Causality
Transitioning NMPN from a structural hit to an HTS reference probe requires mitigating common assay artifacts. As a Senior Application Scientist, understanding the why behind the protocol is just as critical as the execution.
-
Fluorescence Polarization (FP) vs. FRET: While FRET assays measure the cleavage of a peptide substrate, FP assays directly measure the binding of a fluorescently tagged probe to the enzyme[3]. We recommend a dual-assay approach: FP for direct binding affinity ( Kd ) and FRET for functional catalytic inhibition ( IC50 ).
-
Mitigating Colloidal Aggregation: Small molecules often form colloidal aggregates in aqueous buffers, leading to promiscuous, non-specific enzyme inhibition. Causality: To prevent this, the protocol mandates the inclusion of 0.01% Triton X-100. Detergents disrupt aggregate formation, ensuring that the measured IC50 reflects true 1:1 stoichiometric binding rather than an artifact.
-
DMSO Tolerance & Acoustic Dispensing: NMPN is stored in 100% DMSO. Traditional tip-based serial dilutions can lead to compound precipitation and a high coefficient of variation (CV%). Causality: We utilize acoustic liquid handling (e.g., Echo) to transfer nanoliter volumes directly into the assay plate. This maintains a final DMSO concentration of <1%, which preserves enzyme stability while keeping NMPN completely soluble[3].
Quantitative HTS Validation Metrics
A robust HTS assay must be a self-validating system. The table below summarizes the acceptable quality control metrics when using NMPN as a positive control in a 384-well format.
| Metric | Target Value | Definition & Causality |
| Z'-Factor | > 0.70 | Measures assay window and variance. A Z' > 0.70 ensures the assay can reliably distinguish hits from noise[3]. |
| Signal-to-Background (S/B) | > 5.0 | Ratio of uninhibited enzyme signal to fully inhibited (NMPN max dose) signal. Ensures dynamic range is wide enough for hit detection. |
| CV% (Max Signal) | < 5% | Coefficient of variation in the positive control wells. Ensures pipetting and readout consistency across the microplate. |
| DMSO Tolerance | Up to 2% | Maximum DMSO concentration before enzyme activity drops by >10%. Acoustic dispensing keeps this well below 1%. |
| NMPN IC50 | 45 - 65 nM | Expected historical range. Deviations indicate enzyme degradation, substrate depletion, or improper pre-incubation. |
Step-by-Step Experimental Protocol (384-Well FRET Assay)
Self-Validation Note: Every plate must contain 16 wells of MAX signal (DMSO only, no inhibitor) and 16 wells of MIN signal (10 µM NMPN) to calculate the Z'-factor per plate dynamically.
Step 1: Reagent Preparation
-
Assay Buffer: Prepare 50 mM HEPES (pH 7.4), 150 mM NaCl, 1 mM DTT, and 0.01% Triton X-100.
-
Rationale: DTT maintains the catalytic cysteine in a reduced state; Triton X-100 prevents NMPN aggregation.
-
-
Enzyme Solution: Dilute the target protease to 2x final concentration (e.g., 20 nM) in Assay Buffer.
-
Substrate Solution: Dilute the FRET substrate (e.g., Dabcyl/Edans-linked peptide) to 2x final concentration (e.g., 10 µM) in Assay Buffer.
Step 2: Compound Dispensing (Acoustic Liquid Handling)
-
Transfer 50 nL of NMPN (from a 10 mM stock or dose-response source plate) into a black, low-volume 384-well plate using an acoustic dispenser.
-
Rationale: Contactless dispensing eliminates tip carryover and ensures absolute precision in the nanoliter range, which is critical for generating accurate Hill slopes in dose-response curves.
-
Step 3: Enzyme Addition & Pre-Incubation
-
Dispense 5 µL of the Enzyme Solution into all wells using a bulk reagent dispenser.
-
Centrifuge the plate at 1000 x g for 1 minute to remove bubbles.
-
Incubate at room temperature for 30 minutes.
-
Rationale: NMPN is a competitive inhibitor. Pre-incubation allows the enzyme-inhibitor complex to reach thermodynamic equilibrium before the substrate introduces competing kinetics. Skipping this step artificially inflates the apparent IC50 .
-
Step 4: Reaction Initiation
-
Dispense 5 µL of the Substrate Solution to all wells to initiate the reaction. The final assay volume is 10 µL.
-
Centrifuge briefly to ensure homogeneous mixing.
Step 5: Kinetic Readout & Data Analysis
-
Read the plate on a multimode microplate reader in kinetic mode for 60 minutes (Ex: 340 nm / Em: 490 nm).
-
Rationale: Kinetic reads allow for the calculation of initial velocity ( V0 ), which is far more accurate than a single-point endpoint read, as it avoids artifacts from substrate depletion or inner-filter effects.
-
-
Calculate % Inhibition = 100×(1−(V0_sample−V0_min)/(V0_max−V0_min)) .
Step-by-step high-throughput screening workflow for NMPN utilizing acoustic dispensing.
Troubleshooting & Self-Validation Checks
-
Drifting Z'-Factor (<0.5): If the Z'-factor degrades over the course of a screen, suspect substrate degradation or enzyme precipitation. Verify that the DTT in the buffer is freshly prepared.
-
Steep Hill Slopes (>2.0): A Hill slope significantly greater than 1.0 during NMPN dose-response analysis suggests non-stoichiometric binding, often due to compound aggregation. Verify the presence and concentration of Triton X-100 in your assay buffer.
References
-
Discovery of Potent Thermolysin Inhibitors Using Structure Based Virtual Screening and Binding Assays. ACS Publications. URL:[Link]
-
A highly sensitive cell-based luciferase assay for high-throughput automated screening of SARS-CoV-2 nsp5/3CLpro inhibitors. bioRxiv. URL:[Link]
-
A Novel Fluorescence Polarization Binding Assay for the Main Protease (M pro ) of SARS-CoV-2. ACS Publications. URL:[Link]
Sources
Application Note: HPLC Method Development and Validation for the Quantification of N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide
Introduction and Analytical Challenges
N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide is a complex synthetic molecule characterized by a weakly basic 6-methoxypyridazine ring, a hydrophobic phenyl linker, and a highly polarizable 3-nitrobenzamide moiety. Quantifying such structurally diverse molecules presents unique chromatographic challenges.
The pyridazine heterocycle possesses a high dipole moment and robust dual hydrogen-bond acceptor capacity, while its weak basicity (pKa ~2.5–3.0) makes its ionization state highly sensitive to the pH of the mobile phase[1]. Failure to control the pH or suppress secondary silanol interactions on the stationary phase inevitably results in severe peak tailing, retention time drift, and poor resolution. This application note details a robust, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method designed to ensure sharp peak shape, reproducible retention, and full compliance with analytical validation standards.
Method Development Strategy & Causality (E-E-A-T)
As an analytical scientist, method development cannot be a trial-and-error process; every parameter must be selected based on the physicochemical properties of the analyte.
-
Stationary Phase Selection: A high-purity, double end-capped C18 column (e.g., Agilent Zorbax Eclipse Plus C18) was selected. The end-capping is critical; unreacted silanols on the silica surface (pKa ~4.5) can ionize and form strong secondary ion-exchange interactions with the localized dipoles of the basic diazine ring, which is the primary cause of peak tailing in pyridazine derivatives[2].
-
Mobile Phase & pH Optimization: At a neutral pH, the pyridazine ring is unprotonated, but residual silanols are ionized, leading to peak distortion. By utilizing an acidic mobile phase (0.1% Formic Acid, pH ~2.7), we achieve two mechanistic goals simultaneously: (1) we consistently protonate the pyridazine nitrogens, locking the molecule into a single ionization state to prevent peak splitting, and (2) we fully protonate and neutralize any residual silanols on the stationary phase, ensuring that retention is driven purely by predictable hydrophobic partitioning[2].
-
Detector Wavelength: The extended conjugation between the nitrobenzene ring, the amide linkage, and the phenyl-pyridazine system provides strong UV absorbance. A wavelength of 254 nm was selected to capture maximum sensitivity while maintaining baseline stability during gradient elution.
Visualizing the Chromatographic System
Figure 1: Step-by-step logical workflow for HPLC method development and validation.
Figure 2: Analyte interaction mechanism with the mobile and stationary phases.
Experimental Protocol
Reagent and Sample Preparation
-
Mobile Phase A (Aqueous): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of ultrapure water (18.2 MΩ·cm). Mix thoroughly and degas via sonication or vacuum filtration.
-
Mobile Phase B (Organic): Add 1.0 mL of LC-MS grade Formic Acid to 1000 mL of HPLC-grade Acetonitrile. Mix thoroughly and degas.
-
Standard Stock Solution (1.0 mg/mL): Accurately weigh 10.0 mg of the analyte. Dissolve in 10.0 mL of Dimethyl Sulfoxide (DMSO) to overcome the compound's poor aqueous solubility. Sonicate for 5 minutes until fully dissolved.
-
Working Sample Solution (100 µg/mL): Dilute 1.0 mL of the stock solution into 9.0 mL of the initial mobile phase (90% A / 10% B).
-
Scientific Insight: Diluting the sample in the initial mobile phase rather than pure DMSO prevents the "solvent effect"—a phenomenon where injecting a strong solvent causes the analyte to travel down the column un-retained before mixing with the mobile phase, leading to severe peak broadening and fronting.
-
Chromatographic Conditions
| Parameter | Specification |
| Column | Agilent Zorbax Eclipse Plus C18 (4.6 mm × 150 mm, 3.5 µm) |
| Column Temperature | 30 °C ± 1 °C |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 5 µL |
| Detection Wavelength | UV at 254 nm (Reference: 360 nm) |
| Run Time | 20.0 minutes |
Gradient Program
| Time (min) | Mobile Phase A (%) | Mobile Phase B (%) | Elution Profile |
| 0.0 | 90 | 10 | Isocratic hold (Focusing) |
| 2.0 | 90 | 10 | Start of gradient |
| 12.0 | 10 | 90 | Linear gradient (Elution) |
| 15.0 | 10 | 90 | Column wash |
| 15.1 | 90 | 10 | Return to initial conditions |
| 20.0 | 90 | 10 | Re-equilibration |
Method Validation (ICH Q2(R2) Framework)
To ensure the method is a self-validating system fit for quantitative analysis, it must be rigorously evaluated against the3[3].
System Suitability
Prior to any validation or sample analysis run, system suitability is established by injecting the 100 µg/mL working standard six times to verify chromatographic performance.
| Parameter | ICH Acceptance Criteria | Typical Result |
| Retention Time (RT) | %RSD ≤ 1.0% | 8.45 min (%RSD: 0.2%) |
| Peak Area | %RSD ≤ 2.0% | %RSD: 0.6% |
| Tailing Factor (Tf) | ≤ 1.5 | 1.12 |
| Theoretical Plates (N) | ≥ 5000 | > 12,000 |
Linearity, LOD, and LOQ
-
Linearity: Prepare calibration standards ranging from 1 µg/mL to 150 µg/mL. Plot peak area versus concentration. The correlation coefficient ( R2 ) must be ≥0.999 .
-
LOD/LOQ: Calculated based on the standard deviation of the response ( σ ) and the slope ( S ) of the calibration curve. Limit of Detection (LOD) = 3.3×(σ/S) and Limit of Quantitation (LOQ) = 10×(σ/S) .
Accuracy and Precision
-
Accuracy (Recovery): Spike known amounts of the analyte into a placebo matrix at 50%, 100%, and 150% of the target concentration. The mean recovery must fall between 98.0% and 102.0%.
-
Precision (Repeatability): Analyze six independent preparations of the analyte at the 100% test concentration. The %RSD of the calculated concentrations must be ≤2.0% .
References
-
ICH Q2(R2) Validation of analytical procedures - Scientific guideline. European Medicines Agency (europa.eu).[3]
-
The pyridazine heterocycle in molecular recognition and drug discovery - PMC. National Institutes of Health (nih.gov).[1]
-
Agilent ZORBAX Column Selection Guide for HPLC. Postnova Analytics / Agilent Technologies (postnova.com).[2]
Sources
Using N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide as a reference compound in biochemical assays
Introduction: The Emergence of a Novel Kinase Inhibitor
In the landscape of kinase inhibitor discovery, the identification of potent and selective small molecules is paramount for advancing therapeutic strategies, particularly in oncology.[1] The compound N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide, hereafter designated as KIN-123 , is a novel synthetic molecule that has demonstrated significant inhibitory activity against a key oncogenic kinase in our preliminary screens. Its unique chemical scaffold, featuring a pyridazine core, suggests a potential for high-affinity binding to the ATP-binding pocket of certain kinases.
This document serves as a comprehensive guide for researchers, scientists, and drug development professionals on the characterization and utilization of KIN-123 as a reference compound in both biochemical and cellular assays. As a well-characterized reference standard, KIN-123 is an invaluable tool for validating assay performance, benchmarking new chemical entities (NCEs), and ensuring data reproducibility across different experimental setups.[2][3] The protocols detailed herein are designed to be self-validating systems, providing a robust framework for investigating kinase inhibition.
Part 1: Initial Biochemical Characterization of KIN-123
Before a compound can be established as a reliable reference, its fundamental biochemical properties, most notably its potency (IC50), must be rigorously determined. This section outlines a standard protocol for measuring the IC50 of KIN-123 against its putative target kinase using a luminescence-based in vitro assay.
Principle of the Luminescence-Based Kinase Assay
This assay quantifies the amount of ATP remaining in the reaction mixture after the kinase-catalyzed phosphorylation of a substrate. A proprietary luciferase enzyme is used to generate a luminescent signal that is inversely proportional to the kinase activity. Therefore, a potent inhibitor like KIN-123 will result in a higher luminescent signal, as more ATP remains unconsumed.
Experimental Workflow for IC50 Determination
Figure 1: Workflow for IC50 determination of KIN-123.
Detailed Protocol for IC50 Determination
Materials:
-
KIN-123 (10 mM stock in 100% DMSO)
-
Target Kinase (purified, recombinant)
-
Kinase-specific peptide substrate
-
ATP (high purity)
-
Kinase Assay Buffer
-
Luminescence-based Kinase Assay Kit
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate reader with luminescence detection capabilities
Procedure:
-
Compound Preparation:
-
Perform a serial dilution of the 10 mM KIN-123 stock in 100% DMSO to create a concentration range for testing (e.g., from 10 mM down to 1 nM).
-
Further dilute these intermediate stocks into the kinase assay buffer to achieve the final desired assay concentrations. Ensure the final DMSO concentration in the assay does not exceed 1%, as higher concentrations can inhibit kinase activity.[4]
-
-
Assay Plate Setup:
-
Add 5 µL of the diluted KIN-123 to the appropriate wells of a 384-well plate.
-
Include "positive control" wells with a known inhibitor of the target kinase and "negative control" wells with assay buffer containing DMSO only (vehicle control).[5]
-
-
Kinase Reaction:
-
Add 5 µL of the target kinase solution to each well.
-
Gently mix the plate and pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind to the kinase.
-
Initiate the kinase reaction by adding 10 µL of the substrate/ATP mixture to each well.
-
Incubate the plate for 60 minutes at room temperature.
-
-
Signal Detection and Measurement:
-
Stop the kinase reaction and initiate the detection step by adding 20 µL of the detection reagent from the kit to each well.
-
Incubate for 10 minutes at room temperature to allow the luminescent signal to stabilize.
-
Read the plate on a luminometer.
-
Data Analysis and Expected Results
The raw luminescence data should be converted to percent inhibition relative to the vehicle control. The IC50 value is then determined by fitting the data to a four-parameter logistic curve using appropriate software (e.g., GraphPad Prism).
| Parameter | Hypothetical Value |
| KIN-123 IC50 | 25 nM |
| Hill Slope | -1.1 |
| R² of Curve Fit | 0.995 |
A potent inhibitor like KIN-123 is expected to have an IC50 value in the low nanomolar range. This value establishes the benchmark potency for KIN-123, which can now be used as a reference standard.
Part 2: KIN-123 as a Reference Compound in Screening Assays
Once its IC50 is established, KIN-123 can be used as a positive control and reference compound in high-throughput screening (HTS) campaigns to identify new inhibitors of the same target kinase.[1]
Role in Assay Validation and Quality Control
-
Positive Control: KIN-123 should be included on every assay plate at a concentration that yields >80% inhibition (e.g., 10x its IC50). This confirms that the assay system is working correctly.
-
Reference Standard: By consistently measuring the IC50 of KIN-123, you can monitor the performance and reproducibility of the assay over time.[6]
-
Z'-Factor Calculation: The Z'-factor is a statistical measure of assay quality. A robust assay will have a Z'-factor > 0.5, which is calculated using the signals from the positive (KIN-123) and negative (vehicle) controls.
Part 3: Cellular Assay Validation of KIN-123
While in vitro assays are crucial for determining direct biochemical potency, cell-based assays are necessary to confirm that a compound can engage its target in a physiological context.[7][8] This section describes a protocol for a cell-based phosphorylation assay to measure the on-target activity of KIN-123.
Principle of the Cellular Phosphorylation Assay
This assay quantifies the phosphorylation of a known downstream substrate of the target kinase within intact cells.[9] Inhibition of the kinase by KIN-123 will lead to a decrease in the phosphorylation of this substrate, which can be detected using phospho-specific antibodies in an ELISA-like format.
Experimental Workflow for Cellular Assay
Figure 2: Workflow for the cellular phosphorylation assay.
Detailed Protocol for Cellular Phosphorylation Assay
Materials:
-
A cell line that expresses the target kinase and its downstream substrate.
-
KIN-123 (10 mM stock in 100% DMSO)
-
Cell culture medium and supplements
-
Clear-bottom 96-well cell culture plates
-
Cellular phosphorylation assay kit (containing lysis buffer, wash buffer, capture and detection antibodies, and HRP substrate)
-
Plate reader with absorbance detection
Procedure:
-
Cell Seeding:
-
Seed the cells into a 96-well plate at an appropriate density and allow them to adhere overnight.
-
-
Compound Treatment:
-
Prepare serial dilutions of KIN-123 in cell culture medium.
-
Remove the old medium from the cells and add the medium containing the different concentrations of KIN-123.
-
Incubate the cells for the desired treatment time (e.g., 2 hours).
-
-
Cell Lysis and Detection:
-
Lyse the cells according to the kit manufacturer's instructions.
-
Transfer the cell lysates to the antibody-coated assay plate provided in the kit.
-
Follow the kit's protocol for incubation, washing, addition of detection antibody, and substrate development.
-
-
Data Acquisition and Analysis:
-
Read the absorbance at the appropriate wavelength.
-
Calculate the percent inhibition of substrate phosphorylation and determine the cellular IC50 by fitting the data to a four-parameter logistic curve.
-
Expected Cellular Potency
| Parameter | Hypothetical Value |
| KIN-123 Cellular IC50 | 150 nM |
| Hill Slope | -1.0 |
| R² of Curve Fit | 0.992 |
It is common for the cellular IC50 to be higher than the biochemical IC50 due to factors such as cell permeability and off-target effects. The confirmation of on-target activity in a cellular context further validates KIN-123 as a useful reference compound for more physiologically relevant studies.[10]
Conclusion
KIN-123 (N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide) serves as a potent and well-characterized reference inhibitor for its target kinase. The protocols outlined in this application note provide a robust framework for its use in both biochemical and cellular assays. By incorporating KIN-123 as a reference standard, researchers can ensure the quality and reproducibility of their data, benchmark the performance of novel inhibitors, and advance their kinase drug discovery programs with greater confidence.
References
- INiTS. (2020, November 26). Cell-based test for kinase inhibitors.
- Cayman Chemical. Methods for Detecting Kinase Activity.
- Reaction Biology. (2022, May 11).
- VKEY-BIO. Best Practices for Implementing Kinase Assays in Research.
- PubMed. (2016, September 6). A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance.
- Reaction Biology. (2024, July 2). Step-by-Step Guide to Kinase Inhibitor Development.
- Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors. (2025, October 10).
- Celtarys - Drug Discovery. (2025, August 14). Biochemical assays for kinase activity detection.
- Thermo Fisher Scientific. LanthaScreen Eu kinase binding assay for BRAF Overview.
- MilliporeSigma. How to Use Inhibitors.
- Analytical Standard Compounds|Primary & Secondary Reference Standards.
- Patsnap Synapse. (2025, May 9).
- USP Bioassay Reference Standards.
- Reference M
- BellBrook Labs. (2025, December 25). How to Choose the Right Biochemical Assay for Drug Discovery.
- PubMed. (2010, June 24). Discovery of 3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a potent, orally active pan-inhibitor of breakpoint cluster region-abelson (BCR-ABL)
- Hybrid-Designed Inhibitors of p38 MAP Kinase Utilizing N -Arylpyridazinones. (2020, May 10).
- Compound N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-nitrobenzamide -....
- Structural Comparison of Three N-(4-Methoxyphenyl)
- MilliporeSigma. N-(4-ETHYLPHENYL)-3-NITROBENZAMIDE AldrichCPR | Sigma-Aldrich.
- PubMed. (2016, December 22). Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3)
- The mechanism of synthesis of N-{[4 (benzoylamino)phenyl]sulfonyl} benzamide (1c).
- MDPI. (2013, March 21). Synthesis and Antiviral Activity of N-Phenylbenzamide Derivatives, a Novel Class of Enterovirus 71 Inhibitors.
- PubMed. (2011, July 28). Discovery of 1-{4-[1-(2,6-difluorobenzyl)-5-[(dimethylamino)methyl]-3-(6-methoxypyridazin-3-yl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-6-yl]phenyl}-3-methoxyurea.
- Pharmaffiliates. N-(4-Methyl-3-(nitroso(4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)-4-((4-methylpiperazin-1-yl)methyl)benzamide.
- PMC. N-(4-Methylphenylsulfonyl)-3-nitrobenzamide.
- Academia.edu. N-Phenylbenzamide derivatives as alternative oxidase inhibitors: Synthesis, molecular properties, 1H-STD NMR, and QSAR.
- ResearchGate. (PDF) N-(4-Hydroxyphenyl)-4-nitrobenzamide.
Sources
- 1. reactionbiology.com [reactionbiology.com]
- 2. allelelifesciences.com [allelelifesciences.com]
- 3. How Are Biochemical Standards Used in Analytical Method Validation? [synapse.patsnap.com]
- 4. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 5. Best Practices for Implementing Kinase Assays in Research - Shanghai VKEY Biotechnologies Co.,Ltd. [vkeybio.com]
- 6. usp.org [usp.org]
- 7. inits.at [inits.at]
- 8. A Cell-Based Assay for Measuring Endogenous BcrAbl Kinase Activity and Inhibitor Resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Cellular Selectivity Analyses Reveal Distinguishing Profiles for Type II Kinase Inhibitors | bioRxiv [biorxiv.org]
Optimizing the reaction yield for N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide chemical synthesis
Welcome to the Technical Support Center. This guide is designed for researchers and process chemists optimizing the synthesis of the benzamide derivative N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide.
The synthesis is a logical two-stage process: a Suzuki-Miyaura cross-coupling to construct the biaryl aniline core, followed by an N-acylation via amide bond formation. Below, you will find mechanistic troubleshooting guides, quantitative optimization data, and self-validating protocols for both stages.
Two-step synthesis: Suzuki cross-coupling followed by amide bond formation.
Module 1: Suzuki-Miyaura Cross-Coupling Optimization
Objective: Synthesize the biaryl intermediate, 4-(6-methoxypyridazin-3-yl)aniline, from 3-chloro-6-methoxypyridazine and 4-aminophenylboronic acid.
Mechanistic Causality & Common Pitfalls
-
Catalyst Poisoning: The free primary amine on the boronic acid and the nitrogen-rich pyridazine ring can strongly coordinate to the palladium center. This displaces standard phosphine ligands, halting the catalytic cycle and leading to incomplete conversion[1].
-
Protodeboronation: Electron-rich boronic acids (such as those bearing an -NH₂ group) are highly susceptible to protodeboronation in the presence of strong aqueous bases at elevated temperatures, destroying the starting material before transmetalation can occur.
FAQ & Troubleshooting
Q: My reaction stalls at 15-30% conversion, and LC-MS shows a significant amount of deboronated starting material. How can I push this to completion? A: The stalling is caused by a combination of catalyst poisoning and competitive protodeboronation. To mitigate this causality:
-
Switch the Catalyst/Ligand: Move from a generic Pd(PPh₃)₄ to a catalyst with a bidentate ligand like Pd(dppf)Cl₂. Bidentate ligands are far more resistant to displacement by the substrate's nitrogen atoms.
-
Modulate the Base: Strong bases like NaOH accelerate protodeboronation. Switch to a milder base such as K₃PO₄ or K₂CO₃.
-
Use the Pinacol Ester: If using the free boronic acid, switch to 4-aminophenylboronic acid pinacol ester (Bpin), which is significantly more stable against hydrolytic degradation.
Quantitative Optimization Data: Suzuki Coupling
| Catalyst System | Base (Equiv) | Solvent System | Temp (°C) | Yield (%) | Primary Observation |
| Pd(PPh₃)₄ (5 mol%) | NaOH (3.0) | Dioxane/H₂O (4:1) | 90 | 14 | Severe protodeboronation; rapid catalyst poisoning[1]. |
| Pd(PPh₃)₄ (5 mol%) | K₂CO₃ (2.5) | Toluene/H₂O (4:1) | 90 | 45 | Moderate conversion; significant homocoupling observed. |
| Pd(dppf)Cl₂ (5 mol%) | K₃PO₄ (2.5) | Dioxane/H₂O (4:1) | 80 | 88 | Clean conversion; minimal deboronation. |
Validated Step-by-Step Protocol: Biaryl Amine Synthesis
Self-Validating Step: The reaction mixture should transition from a cloudy suspension to a dark, homogeneous solution as the active Pd(0) species forms and the coupling proceeds.
-
Charge the Reactor: To an oven-dried Schlenk flask, add 3-chloro-6-methoxypyridazine (1.0 equiv), 4-aminophenylboronic acid pinacol ester (1.2 equiv), and Pd(dppf)Cl₂ (0.05 equiv).
-
Add Base and Solvent: Add anhydrous K₃PO₄ (2.5 equiv). Suspend the mixture in a degassed solvent system of 1,4-Dioxane and H₂O (v/v 4:1, 0.2 M concentration).
-
Degas: Subject the mixture to three freeze-pump-thaw cycles or sparge with ultra-pure N₂ for 15 minutes to prevent oxidative homocoupling of the boronic ester.
-
Heat and Monitor: Heat the reaction to 80 °C under N₂. Monitor via LC-MS. Full conversion is typically achieved within 4–6 hours.
-
Workup: Cool to room temperature, dilute with EtOAc, and wash with water and brine. Dry the organic layer over Na₂SO₄, concentrate, and purify via silica gel chromatography (DCM/MeOH gradient) to afford 4-(6-methoxypyridazin-3-yl)aniline.
Module 2: Amide Bond Formation Optimization
Objective: Couple 4-(6-methoxypyridazin-3-yl)aniline with 3-nitrobenzoyl chloride to yield the final target, N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide.
Mechanistic Causality & Common Pitfalls
-
Reduced Nucleophilicity: The aniline nitrogen's nucleophilicity is attenuated by the electron-withdrawing nature of the distal pyridazine ring. This inherently slows down the nucleophilic attack on the acid chloride.
-
Acid Chloride Hydrolysis: Because the amine is a poor nucleophile, the reaction requires longer times. If trace moisture is present, the 3-nitrobenzoyl chloride will hydrolyze to 3-nitrobenzoic acid faster than it forms the amide.
-
Bis-acylation (Imide Formation): Over-reaction can lead to the formation of an imide if a strong, highly soluble base is used in excess.
FAQ & Troubleshooting
Q: I am observing a large amount of 3-nitrobenzoic acid byproduct and very low yields of the target amide. What is going wrong? A: The 3-nitrobenzoyl chloride is hydrolyzing before it can react with your poorly nucleophilic biaryl amine.
-
Ensure Strictly Anhydrous Conditions: Use anhydrous solvents and flame-dried glassware.
-
Optimize the Base/Solvent System: Avoid aqueous bases or highly soluble organic bases that might promote side reactions. Utilizing a mild, poorly soluble inorganic base like K₃PO₄ in acetonitrile (MeCN) effectively scavenges the HCl byproduct without promoting the hydrolysis of the acid chloride or over-acylation[2].
Quantitative Optimization Data: Amide Coupling
| Base (Equiv) | Solvent | Additive | Temp (°C) | Yield (%) | Primary Observation |
| NaOH (aq) | DCM (Biphasic) | None | 0 to RT | 22 | Rapid hydrolysis of acid chloride. |
| Pyridine (2.0) | DCM | None | RT | 45 | Sluggish reaction; unreacted amine remains. |
| DIPEA (2.0) | DCM | DMAP (0.1) | 0 to RT | 76 | Good conversion; trace bis-acylation observed. |
| K₃PO₄ (2.0) | MeCN | None | RT | 92 | Excellent yield; no hydrolysis or bis-acylation[2]. |
Validated Step-by-Step Protocol: Final Benzamide Synthesis
Self-Validating Step: The formation of the amide bond will result in the precipitation of the product or inorganic salts. Furthermore, the disappearance of the highly UV-active biaryl amine on TLC/LC-MS confirms the reaction progress.
-
Preparation: In a flame-dried round-bottom flask under N₂, dissolve 4-(6-methoxypyridazin-3-yl)aniline (1.0 equiv) in anhydrous Acetonitrile (MeCN, 0.15 M).
-
Base Addition: Add finely milled, anhydrous K₃PO₄ (2.0 equiv). Stir the suspension vigorously for 10 minutes at room temperature.
-
Acylation: Cool the mixture to 0 °C using an ice bath. Dissolve 3-nitrobenzoyl chloride (1.1 equiv) in a minimal amount of anhydrous MeCN and add it dropwise to the reaction mixture over 15 minutes. Causality: Dropwise addition controls the local concentration of the electrophile, preventing bis-acylation.
-
Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 2–4 hours. Monitor by LC-MS until the biaryl amine is consumed.
-
Isolation: Quench the reaction by adding cold water. The target benzamide typically precipitates. Collect the solid via vacuum filtration and wash with cold water followed by a small amount of cold MeCN. Dry under high vacuum to afford the pure N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide.
References
-
Effectiveness of the Suzuki−Miyaura Cross-Coupling Reaction for Solid-Phase Peptide Modification Source: ACS Publications URL:[Link]
-
Large-Scale Amidations in Process Chemistry: Practical Considerations for Reagent Selection and Reaction Execution Source: ACS Publications URL:[Link]
Sources
Technical Support Center: Mitigating Off-Target Effects of N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide
Welcome to the technical support center for researchers utilizing N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide. This guide is designed to provide in-depth troubleshooting strategies and frequently asked questions to help you navigate the complexities of kinase profiling and effectively reduce off-target effects in your experiments. Our goal is to empower you with the scientific rationale and practical protocols needed to ensure the specificity and validity of your results.
Section 1: Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide and the broader context of kinase inhibitor selectivity.
Q1: What is N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide and what is its primary target?
N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide is a small molecule kinase inhibitor. While its complete kinome-wide selectivity profile may not be extensively published in the public domain, compounds with similar scaffolds, such as anilinopyrimidines and pyridazines, have been investigated as inhibitors of various kinase families, including receptor tyrosine kinases.[1][2] The pyridazine moiety is a common feature in many pharmacologically active compounds.[3] The precise primary target(s) of this specific compound would need to be determined empirically through comprehensive kinase profiling.
Q2: What are "off-target" effects and why are they a concern in kinase profiling?
Q3: How can I begin to assess the selectivity of N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide?
A crucial first step is to perform a broad kinase screen. Several commercial services offer comprehensive kinase profiling panels that test your compound against hundreds of kinases.[7][8] These screens typically measure either the binding affinity of the compound to each kinase or its ability to inhibit the catalytic activity of each kinase.[5] The resulting data will provide a "selectivity profile," highlighting the primary target(s) and any potential off-target kinases that are inhibited at or near the same concentration.
Section 2: Troubleshooting Guide - Unexpected Phenotypes and Data Interpretation
This section provides guidance on how to address common issues that arise during experiments with kinase inhibitors, focusing on distinguishing on-target from off-target effects.
Issue 1: I'm observing an unexpected or more potent cellular phenotype than I anticipated based on the inhibition of the primary target.
This is a classic indication of potential off-target effects. The observed phenotype could be the result of the compound inhibiting one or more other kinases that play a critical role in the observed biological process.
Troubleshooting Steps:
-
Perform a Dose-Response Analysis: Conduct a detailed dose-response curve for the observed phenotype and compare it to the IC50 (or EC50) for the intended target kinase.[9] A significant discrepancy between the concentration required for target inhibition and the concentration that produces the cellular phenotype may indicate that an off-target with higher affinity is responsible.
-
Comprehensive Kinase Profiling: If not already done, subject the compound to a broad kinase panel screen.[7][10] This will identify other kinases that are inhibited by the compound and their respective potencies. This data can help you formulate new hypotheses about which off-target kinase might be responsible for the unexpected phenotype.
Issue 2: My kinase profiling data shows inhibition of multiple kinases. How do I determine which are the most relevant off-targets?
Interpreting large kinase profiling datasets requires careful consideration of several factors to prioritize which off-target interactions are most likely to be biologically significant.
Troubleshooting Steps:
-
Rank by Potency: Initially, rank the inhibited kinases by their IC50 or Kd values. Those with potencies similar to or greater than the primary target are of highest concern.
-
Consider Cellular Context: Cross-reference the list of potential off-targets with the known expression and function of these kinases in your specific cell type or experimental system. A highly inhibited kinase that is not expressed in your cells is unlikely to be responsible for the observed phenotype.
-
Pathway Analysis: Utilize bioinformatics tools to determine if any of the high-potency off-targets are known to be involved in the biological pathway you are studying. This can provide a functional link between an off-target and your experimental observations.
-
Computational Deconvolution: Advanced computational approaches can be used to dissect large-scale kinase profiling data.[11] These methods can help predict compound activity across the kinome and identify specific residue-fragment interactions that contribute to cross-reactivity, offering insights into the structural basis of off-target binding.[11]
Section 3: Experimental Protocols for Reducing Off-Target Effects
This section provides detailed protocols for key experiments designed to minimize off-target effects and validate on-target activity.
Protocol 1: Optimizing Inhibitor Concentration with an In-Cell Target Engagement Assay
The concentration of the inhibitor is a critical factor in minimizing off-target effects. Using the lowest effective concentration that engages the primary target will reduce the likelihood of interacting with lower-affinity off-targets.
Objective: To determine the potency of N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide against its intended target within a cellular context.
Methodology:
-
Cell Culture: Plate your cells of interest at an appropriate density in a multi-well plate and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide (e.g., from 0.1 nM to 10 µM) for a predetermined time (e.g., 2 hours).
-
Cell Lysis: Wash the cells with cold PBS and then lyse them using a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Target Engagement Analysis: Analyze the phosphorylation status of a known downstream substrate of your target kinase via Western blot or an ELISA-based assay. A decrease in the phosphorylation of the substrate will indicate target engagement by the inhibitor.
-
Data Analysis: Plot the percentage of substrate phosphorylation against the inhibitor concentration and fit the data to a dose-response curve to determine the in-cell EC50.
Table 1: Example In-Cell Target Engagement Data
| Inhibitor Concentration (nM) | % Substrate Phosphorylation (Relative to DMSO) |
| 0.1 | 98 |
| 1 | 92 |
| 10 | 75 |
| 100 | 51 |
| 1000 | 15 |
| 10000 | 5 |
Protocol 2: Competition Binding Assay to Validate Target Interaction
Competition binding assays are a powerful tool to quantitatively measure the direct interaction between your compound and its target kinase, and can also be used to assess binding to potential off-targets.[12]
Objective: To confirm the direct binding of N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide to its target kinase and determine its binding affinity (Kd).
Methodology:
-
Assay Principle: These assays typically involve a tagged kinase, an immobilized "bait" ligand that binds to the kinase's ATP pocket, and your "free" test compound.[12] The test compound competes with the immobilized ligand for binding to the kinase.
-
Experimental Setup:
-
Combine the tagged kinase and the immobilized bait ligand in a microplate well.
-
Add a serial dilution of N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide.
-
Incubate to allow the binding to reach equilibrium.
-
-
Detection: The amount of tagged kinase bound to the immobilized ligand is quantified. This can be done using various detection methods, such as qPCR for phage-tagged kinases or Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) for fluorescently labeled components.[12][13][14]
-
Data Analysis: The signal is inversely proportional to the amount of test compound bound to the kinase. Plot the signal against the inhibitor concentration to determine the binding constant (Kd).
Diagram 1: Workflow for Investigating and Mitigating Off-Target Effects
Sources
- 1. Targeting kinases with anilinopyrimidines: discovery of N-phenyl-N’-[4-(pyrimidin-4-ylamino)phenyl]urea derivatives as selective inhibitors of class III receptor tyrosine kinase subfamily - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Design, synthesis and characterization of novel pyridazin-3-one derivatives: in vitro vasorelaxant activity and in silico insights into eNOS modulation - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. reactionbiology.com [reactionbiology.com]
- 6. A game changer in cancer kinase target profiling [asbmb.org]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 8. shop.carnabio.com [shop.carnabio.com]
- 9. scialert.net [scialert.net]
- 10. reactionbiology.com [reactionbiology.com]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. bmglabtech.com [bmglabtech.com]
- 14. assets.fishersci.com [assets.fishersci.com]
N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide stability issues and degradation in aqueous solutions
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific physicochemical vulnerabilities of N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide (hereafter referred to as NMPN ).
Working with highly conjugated, multi-functional molecules requires a deep understanding of their structural liabilities. NMPN contains three distinct functional groups prone to degradation or interference in aqueous environments: a benzamide linkage, a photo-sensitive nitroaromatic ring, and a methoxypyridazine moiety.
This guide provides the mechanistic reasoning behind these instabilities, quantitative stability matrices, and self-validating protocols to ensure the integrity of your experimental data.
Section 1: Mechanistic Troubleshooting Guide
Issue 1: Amide Bond Hydrolysis
The Mechanism: The amide bond connecting the nitrobenzene and the phenylpyridazine rings is susceptible to both acid- and base-catalyzed hydrolysis. In aqueous solutions with extreme pH, water acts as a nucleophile (or provides hydroxide ions), cleaving the molecule into 3-nitrobenzoic acid and 4-(6-methoxypyridazin-3-yl)aniline. The Fix: Maintain working solutions in strictly buffered environments (pH 6.5–7.5). Avoid storing the compound in unbuffered water or extreme pH mobile phases for prolonged periods.
Issue 2: Nitro Group Photodegradation & Reduction
The Mechanism: The 3-nitroaromatic system is highly sensitive to UV and visible light, which excites the molecule and triggers complex photolytic degradation pathways, yielding nitroso, hydroxylamine, or ring-cleavage products. Furthermore, in biological assays, the nitro group acts as an electron sink. Strong reducing agents commonly used in assay buffers (like Dithiothreitol [DTT] or β -mercaptoethanol) or biological reductases can rapidly reduce the nitro group to an amine[1]. The Fix: Handle all solutions under subdued lighting and store in amber vials. Exclude DTT from your assay buffers; if a reducing environment is strictly required for enzyme stability, use TCEP (Tris(2-carboxyethyl)phosphine) and validate compound stability via LC-MS.
Issue 3: Methoxypyridazine Hydrolysis
The Mechanism: The electron-withdrawing nature of the diaza (pyridazine) ring makes the adjacent methoxy carbon highly susceptible to nucleophilic attack by water. Under acidic aqueous conditions, the methoxy group undergoes hydrolysis to form the corresponding thermodynamically stable pyridazinone (a 6-oxo-1,6-dihydropyridazine derivative) and methanol[2]. The Fix: Avoid leaving the compound in acidic HPLC mobile phases (e.g., 0.1% Formic Acid or TFA) in the autosampler for extended periods (>12 hours).
Issue 4: Apparent Instability (Aggregation)
The Mechanism: NMPN is a highly planar, lipophilic molecule. In aqueous buffers with low DMSO concentrations (<1%), the compound rapidly undergoes π−π stacking, leading to sub-visible aggregation and eventual precipitation. This is often falsely diagnosed as "degradation" because the monomeric signal disappears from assays. The Fix: Always include a dynamic light scattering (DLS) or simple spectrophotometric absorbance check (OD at 600 nm) to validate solubility before assuming chemical degradation.
Section 2: Degradation Pathways & Stability Matrices
Degradation pathways of the target compound in aqueous solutions.
Table 1: Quantitative Stability Matrix in Aqueous Media
Data represents estimated half-life ( t1/2 ) based on structural liabilities.
| Condition | Environment | Primary Degradation Mechanism | Estimated t1/2 |
| Aqueous Buffer (pH 7.4) | Dark, 4°C | None (Stable) | > 72 hours |
| Aqueous Buffer (pH 7.4) | Ambient Light, 25°C | Photodegradation | < 4 hours |
| Acidic (pH < 4.0) | Dark, 37°C | Methoxy Hydrolysis / Amide Cleavage | ~ 12 hours |
| Basic (pH > 9.0) | Dark, 37°C | Amide Cleavage | ~ 8 hours |
| Assay Buffer + 1mM DTT | Dark, 37°C | Nitro Group Reduction | < 2 hours |
Section 3: Standard Operating Procedures
Protocol 1: Preparation of Self-Validating Aqueous Working Solutions
This protocol ensures the compound is chemically intact and fully dissolved, preventing false negatives in your downstream assays.
-
Stock Preparation: Dissolve the lyophilized NMPN powder in anhydrous, LC-MS grade DMSO to a concentration of 10 mM. Causality: Water absorption in old DMSO stocks accelerates amide hydrolysis.
-
Aliquoting: Immediately aliquot the 10 mM stock into single-use amber glass vials. Store at -20°C in a desiccator.
-
Aqueous Dilution: On the day of the experiment, thaw one aliquot at room temperature. Dilute dropwise into the assay buffer (pH 7.4) while vortexing vigorously to prevent localized precipitation. Keep final DMSO concentration ≥ 1%.
-
Validation Step (Turbidity Check): Measure the Optical Density (OD) of the working solution at 600 nm.
-
Logic: NMPN does not absorb light at 600 nm. An OD600>0.05 indicates light scattering due to sub-visible aggregation. If this occurs, the compound has crashed out; do not proceed with the assay.
-
Protocol 2: Forced Degradation LC-MS Assay
Use this protocol to establish a stability-indicating method and differentiate true chemical degradation from physical aggregation.
-
Sample Prep: Prepare a 100 µg/mL solution of NMPN in 50% Acetonitrile / 50% Water.
-
Stress Conditions (Run in parallel):
-
Control: Wrap tube in aluminum foil, keep at 25°C.
-
Acid Stress: Add 0.1 M HCl (final conc.), heat to 60°C for 4 hours.
-
Base Stress: Add 0.1 M NaOH (final conc.), keep at 25°C for 4 hours.
-
Photo Stress: Expose to UV light (254 nm) at 25°C for 4 hours.
-
-
Neutralization: Neutralize the acid and base samples with equivalent molarities of NaOH and HCl, respectively.
-
Analysis: Inject 10 µL of each sample onto an LC-MS system (C18 column, gradient of 0.1% Formic Acid in Water to Acetonitrile).
-
Validation: The Control must show >98% parent peak area compared to a fresh T0 injection. The appearance of a mass shift of -14 Da (loss of methyl, gain of proton) in the Acid Stress sample confirms methoxypyridazine hydrolysis.
Section 4: Frequently Asked Questions (FAQs)
Q: My IC50 values are drifting higher over the course of a 4-hour biochemical assay. What is happening? A: This is a classic symptom of in-assay degradation. Because NMPN contains a photosensitive 3-nitrobenzamide group, ambient laboratory lighting can cause rapid photodegradation. Additionally, if your buffer contains DTT, the nitro group is likely being reduced[1]. Switch to TCEP and run the assay in black microplates.
Q: I see a second peak in my LC-MS chromatogram after leaving my samples in the autosampler overnight. Is the compound impure? A: If your mobile phase contains acidic modifiers (like 0.1% TFA or Formic Acid), the compound is undergoing methoxy hydrolysis in the autosampler vial, converting the methoxypyridazine to a pyridazinone[2]. To prevent this, store your autosampler samples in a neutral solvent matrix and only mix with the acidic mobile phase on-column.
Q: The compound seems to disappear from solution during my cell-based assay, but I don't see any degradation peaks on the HPLC. Where is it going? A: You are observing physical aggregation, not chemical degradation. NMPN is highly lipophilic. In cell culture media (which is predominantly aqueous), the compound aggregates and sticks to the polystyrene walls of the tissue culture plate. Validate this by rinsing the empty well with 100% DMSO and injecting that rinse into the HPLC; you will likely recover the intact parent compound.
Section 5: References
-
BenchChem. "Technical Support Center: Preventing Degradation of 3-Nitrobenzamide During Storage." BenchChem Technical Resources. Available at:
-
BenchChem. "How to prevent the degradation of N-(2-chloroacetyl)-3-nitrobenzamide during storage." BenchChem Technical Resources. Available at:
-
Barlin, G. B., & Young, A. C. "Heterocyclic imines and amines. Part XVII. Confirmation of the structures of two aminopyridazinones." Journal of the Chemical Society, Perkin Transactions 1. Available at:
-
Gu, Y., et al. "Reductive Metabolism Influences the Toxicity and Pharmacokinetics of the Hypoxia-Targeted Benzotriazine Di-Oxide Anticancer Agent SN30000 in Mice." Frontiers in Pharmacology (via PMC). Available at:
Sources
- 1. Reductive Metabolism Influences the Toxicity and Pharmacokinetics of the Hypoxia-Targeted Benzotriazine Di-Oxide Anticancer Agent SN30000 in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Heterocyclic imines and amines. Part XVII. Confirmation of the structures of two aminopyridazinones - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
Technical Support Center: Overcoming Poor Oral Bioavailability of N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide
Welcome to the technical support guide for N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide. This resource is designed for researchers, scientists, and drug development professionals who are encountering challenges with the oral bioavailability of this compound. This guide provides in-depth troubleshooting, scientifically-grounded strategies, and detailed experimental protocols to help you navigate and overcome these common hurdles.
Introduction: Understanding the Core Challenge
N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide is a molecule with a chemical structure that suggests several potential challenges to achieving adequate oral bioavailability. These can be broadly categorized by the Biopharmaceutics Classification System (BCS), which classifies drugs based on their aqueous solubility and intestinal permeability. Given its aromatic rings and nitro group, this compound is likely to exhibit poor solubility (a characteristic of BCS Class II or IV drugs), which is often a rate-limiting step for oral absorption.[1][2] Furthermore, its structure may make it susceptible to significant first-pass metabolism in the gut wall and liver, and it could be a substrate for efflux transporters like P-glycoprotein (P-gp), further reducing its systemic exposure.[3][4]
This guide will dissect these issues and provide a logical framework for their systematic investigation and resolution.
Frequently Asked Questions (FAQs)
Here are some common initial questions researchers have when working with this or structurally similar compounds:
Q1: What are the primary physicochemical properties of N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide that likely contribute to its poor oral bioavailability?
A1: The primary contributors are likely:
-
Poor Aqueous Solubility : The molecule is rich in aromatic rings (phenyl, pyridazine, nitrobenzene), making it hydrophobic and poorly soluble in the aqueous environment of the gastrointestinal (GI) tract.[5] Similar benzanilide structures are known to be insoluble in water.[6]
-
High Lipophilicity : While a degree of lipophilicity is required for membrane permeation, excessively high lipophilicity can lead to poor dissolution and entrapment in lipidic environments within the GI tract.
-
Potential for High First-Pass Metabolism : The nitro group can undergo reduction, and the methoxy and amide groups can be sites for enzymatic cleavage or modification by cytochrome P450 (CYP) enzymes, primarily in the liver and intestinal wall.[4][7]
-
Susceptibility to Efflux Transporters : The molecule's characteristics may make it a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump drugs out of intestinal cells back into the gut lumen, thereby reducing net absorption.[3][8]
Q2: How does the Biopharmaceutics Classification System (BCS) help in devising a strategy to improve bioavailability?
A2: The BCS framework is a cornerstone of formulation development. By determining whether the compound is Class II (high permeability, low solubility) or Class IV (low permeability, low solubility), you can focus your efforts. For a BCS Class II compound, the primary goal is to enhance solubility and dissolution rate.[1] For a Class IV compound, both solubility and permeability must be addressed.
Q3: What initial in vitro assays are crucial for diagnosing the specific bioavailability barriers for this compound?
A3: A tiered approach is recommended:
-
Kinetic Solubility Assays : Determine the solubility in simulated gastric fluid (SGF), fasted-state simulated intestinal fluid (FaSSIF), and fed-state simulated intestinal fluid (FeSSIF). This will reveal pH-dependent solubility and the potential for food effects.
-
LogP/LogD Determination : Quantify the lipophilicity of the compound.
-
Caco-2 Permeability Assay : This cell-based assay assesses intestinal permeability and can also indicate if the compound is a P-gp substrate by measuring the efflux ratio (basolateral-to-apical vs. apical-to-basolateral transport).[9]
-
Metabolic Stability in Liver and Intestinal Microsomes : This assay will provide an initial indication of the extent of first-pass metabolism.
Troubleshooting Guide: Experimental Scenarios & Solutions
This section addresses specific experimental challenges you might face and provides actionable solutions and protocols.
Scenario 1: Compound exhibits very low solubility in simulated GI fluids.
Problem: Your kinetic solubility assay shows that N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide has a solubility of <1 µg/mL in SGF, FaSSIF, and FeSSIF.
Root Cause Analysis: This confirms that poor aqueous solubility is a major barrier. The compound is likely a BCS Class II or IV drug. The immediate goal is to increase the concentration of the drug dissolved in the GI fluids.
Proposed Solutions & Experimental Protocols:
Solution A: Particle Size Reduction (Micronization/Nanonization)
-
Rationale: Reducing particle size increases the surface area-to-volume ratio, which can enhance the dissolution rate according to the Noyes-Whitney equation.[5][10]
-
Protocol: Jet Milling for Micronization
-
Ensure the starting material is crystalline and dry.
-
Use a jet mill apparatus. Set the grinding and feeding pressures to optimize for a target particle size distribution (e.g., D90 < 10 µm).
-
Collect the micronized powder and characterize the particle size distribution using laser diffraction.
-
Re-run the kinetic solubility and dissolution assays with the micronized material to quantify the improvement.
-
Solution B: Amorphous Solid Dispersions (ASDs)
-
Rationale: Converting the crystalline drug to an amorphous form within a hydrophilic polymer matrix can significantly increase its aqueous solubility and dissolution rate.[11] The amorphous form has a higher free energy, leading to a higher apparent solubility.
-
Protocol: Solvent Evaporation (Spray Drying) to Form an ASD
-
Select a suitable polymer (e.g., PVP K30, HPMC-AS, Soluplus®).
-
Dissolve both the compound and the polymer in a common volatile solvent (e.g., methanol, acetone, or a mixture). A typical drug-to-polymer ratio to screen is 1:1, 1:3, and 1:5 (w/w).
-
Spray-dry the solution using a laboratory-scale spray dryer. Optimize parameters like inlet temperature, feed rate, and atomization pressure to obtain a fine, dry powder.
-
Characterize the resulting ASD for amorphicity using Powder X-Ray Diffraction (PXRD) and Differential Scanning Calorimetry (DSC).
-
Perform dissolution testing on the ASD formulations to demonstrate enhanced solubility and supersaturation compared to the crystalline form.
-
Scenario 2: Caco-2 assay reveals high efflux and poor permeability.
Problem: The Caco-2 permeability assay shows a low apparent permeability coefficient (Papp A-to-B) of <1 x 10⁻⁶ cm/s and a high efflux ratio of >5.
Root Cause Analysis: This result strongly suggests that the compound is a substrate for an efflux transporter, likely P-glycoprotein (P-gp), and may also have inherently low passive permeability.[3] This places the compound in the BCS Class IV category, requiring a dual approach to overcome both solubility and permeability issues.
Proposed Solutions & Experimental Protocols:
Solution A: Co-formulation with a P-gp Inhibitor
-
Rationale: Including a P-gp inhibitor in the formulation can block the efflux pump, thereby increasing the net absorption of the drug.[8]
-
Protocol: Caco-2 Assay with a P-gp Inhibitor
-
Repeat the Caco-2 permeability assay as previously conducted.
-
In a parallel experiment, pre-incubate the Caco-2 cell monolayer with a known P-gp inhibitor (e.g., verapamil at 100 µM) for 30-60 minutes.
-
Then, perform the permeability assay with your compound in the continued presence of the inhibitor.
-
A significant increase in the Papp (A-to-B) and a reduction in the efflux ratio to near 1 would confirm P-gp mediated efflux.
-
Solution B: Lipid-Based Formulations (e.g., SEDDS/SMEDDS)
-
Rationale: Self-emulsifying drug delivery systems (SEDDS) or self-microemulsifying drug delivery systems (SMEDDS) are lipid-based formulations that can enhance bioavailability through multiple mechanisms.[12] They can:
-
Keep the drug in a solubilized state in the GI tract.
-
The surfactants and lipids used can inhibit P-gp and/or open tight junctions between intestinal cells, enhancing permeability.[1]
-
-
Protocol: Formulation of a Simple SMEDDS
-
Screening: Screen for oils (e.g., Capryol 90, Labrafil M 1944 CS), surfactants (e.g., Kolliphor EL, Tween 80), and co-surfactants (e.g., Transcutol HP, Plurol Oleique CC 497) for their ability to solubilize the drug.
-
Ternary Phase Diagram Construction: Based on the screening results, construct ternary phase diagrams with different ratios of oil, surfactant, and co-surfactant to identify the self-emulsification region.
-
Formulation Preparation: Prepare formulations within the optimal region by vortexing the components until a clear, homogenous mixture is formed. Dissolve the drug in this mixture.
-
Characterization: Characterize the formulation by assessing its self-emulsification time, droplet size upon dilution in aqueous media, and drug precipitation upon dilution.
-
In Vitro Testing: Test the optimized SMEDDS formulation in the Caco-2 assay to confirm improved permeability.
-
Scenario 3: High clearance observed in liver microsome stability assay.
Problem: The compound shows a short half-life (<15 minutes) in human liver microsomes, indicating rapid metabolic turnover.
Root Cause Analysis: This points to extensive first-pass metabolism as a significant barrier to oral bioavailability.[4] The nitro group, methoxy group, and aromatic rings are all potential sites of metabolism.[7][13]
Proposed Solutions & Experimental Protocols:
Solution A: Prodrug Approach
-
Rationale: A prodrug strategy involves chemically modifying a metabolically liable functional group to protect it from premature metabolism. The modifying group is designed to be cleaved in vivo to release the active parent drug.
-
Conceptual Strategy (Not a detailed protocol):
-
If the nitro group is rapidly reduced, consider its replacement with a different electron-withdrawing group that is more metabolically stable, if pharmacologically permissible.
-
If O-demethylation of the methoxy group is the primary metabolic pathway, consider replacing it with a more stable group (e.g., an ethoxy group or a difluoromethoxy group) that maintains the desired activity.[14]
-
Solution B: Co-administration with a CYP Inhibitor (for research purposes)
-
Rationale: To confirm the role of CYP enzymes in the observed high clearance, an in vitro experiment with a broad-spectrum CYP inhibitor can be performed.
-
Protocol: Metabolic Stability Assay with a CYP Inhibitor
-
Repeat the liver microsome stability assay.
-
In a parallel experiment, pre-incubate the microsomes with a pan-CYP inhibitor (e.g., 1-aminobenzotriazole) before adding your compound.
-
A significant increase in the half-life of your compound in the presence of the inhibitor confirms CYP-mediated metabolism.
-
Data Summary and Visualization
Table 1: Hypothetical Initial Characterization Data for N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide
| Parameter | Value | Implication for Oral Bioavailability |
| Aqueous Solubility (pH 6.8) | < 1 µg/mL | Poor dissolution in the intestine. |
| LogP | 4.5 | High lipophilicity; may lead to poor wetting and dissolution. |
| Caco-2 Papp (A-B) | 0.5 x 10⁻⁶ cm/s | Low permeability. |
| Caco-2 Efflux Ratio | 8 | High potential for P-gp mediated efflux. |
| Liver Microsome Half-life | 10 min | High first-pass metabolism. |
Diagrams
Caption: Caco-2 assay and P-gp efflux mechanism.
Conclusion
Overcoming the poor oral bioavailability of a challenging compound like N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide requires a systematic, evidence-based approach. By first diagnosing the primary barriers—be it solubility, permeability, metabolism, or a combination thereof—researchers can then apply targeted formulation and chemical modification strategies. The experimental protocols and troubleshooting logic provided in this guide serve as a robust starting point for these efforts.
References
- Vertex AI Search. (2023, February 28). Novel Approaches to Enhance Oral Bioavailability of Poorly Soluble Drugs.
-
Kotta, S., & Khan, A. W. (2012). Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems. Journal of Drug Delivery, 2012, 848043. [Link]
- Hilaris Publisher. (2024, May 29). Innovative Formulation Strategies for Enhancing Oral Bioavailability of Poorly Soluble Drugs.
- Kumar, S., & Singh, P. (2017). Enhancement of solubility and oral bioavailability of poorly soluble drugs - A Review. International Journal of Pharmaceutical Sciences and Research, 8(11), 4475-4484.
- ResearchGate. (n.d.). Strategies for enhancing oral bioavailability of poorly soluble drugs.
- Oriental Journal of Chemistry. (n.d.). Advancements in Solubility and Bioavailability Enhancement of BCS Class II Drugs: A Comprehensive Review Using Quality by Design Approach for Self-Emulsifying Drug Delivery Systems.
- International Journal of Pharmaceutical Sciences Review and Research. (2024, June 28).
- Hilaris Publisher. (2025, January 30).
- Sharma, S., Tiwari, S. P., & Roy, A. (2025). ADVANCED APPROACHES TO IMPROVE SOLUBILITY OF BCS CLASS II DRUGS. TANZ JOURNAL, 20(5).
- Bitar, L., & Jaber, A. (2025, March 25). The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems. SvedbergOpen.
-
Penning, T. M. (2022). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives. Chemical Research in Toxicology, 35(9), 1531–1553. [Link]
-
Unciti-Broceta, A., & Rothenberg, C. (2017). Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines. MedChemComm, 8(7), 1433–1439. [Link]
- Cholewiński, G., et al. (2019). Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines. Molecules, 24(21), 3956.
- ResearchGate. (2025, April 9). (PDF) The Role of Nitro Groups in Pharmaceuticals: Effects and Interactions with Biological Systems.
- PubMed. (2022, September 1). Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives.
-
Chemister.ru. (n.d.). N-phenylbenzamide. Retrieved from [Link]
-
Debenham, J. S., et al. (2016). Discovery of N-[Bis(4-methoxyphenyl)methyl]-4-hydroxy-2-(pyridazin-3-yl)pyrimidine-5-carboxamide (MK-8617), an Orally Active Pan-Inhibitor of Hypoxia-Inducible Factor Prolyl Hydroxylase 1-3 (HIF PHD1-3) for the Treatment of Anemia. Journal of Medicinal Chemistry, 59(24), 11039–11049. [Link]
- UMKC. (n.d.).
- National Center for Biotechnology Information. (n.d.). The pyridazine heterocycle in molecular recognition and drug discovery.
- PubMed. (n.d.). Pyridazinones. 1.
- P-Glycoprotein Efflux Transporters and Its Resistance Its Inhibitors and Therapeutic Aspects. (2020, June 3). International Journal of Current Research and Review, 12(11).
-
Fromonot, J., & Gwee, K. (2014). P-glycoprotein and its role in drug-drug interactions. Australian Prescriber, 37(4), 123-125. [Link]
- Vengala, N. (2017). Effect of P-glycoprotein Mediated Inhibition in Drug Bioavailability. Biochemistry & Molecular Biology Letters, 3(2).
- Royal Society of Chemistry. (n.d.).
- ResearchGate. (n.d.). Drug efflux by P-glycoprotein.
- ChemDiv. (n.d.). Compound N-{4-[(6-methoxypyrimidin-4-yl)sulfamoyl]phenyl}-3-nitrobenzamide.
-
Kimura, H., et al. (2021). N-(6-phenylpyridazin-3-yl)benzenesulfonamides as highly potent, brain-permeable, and orally active kynurenine monooxygenase inhibitors. Bioorganic & Medicinal Chemistry Letters, 33, 127753. [Link]
-
Stepan, A. F., et al. (2012). Mitigating Heterocycle Metabolism in Drug Discovery. Journal of Medicinal Chemistry, 55(7), 3414–3424. [Link]
- PubMed. (2013, October 15). Identification of amides derived from 1H-pyrazolo[3,4-b]pyridine-5-carboxylic acid as potent inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT).
- MDPI. (2022, October 18).
- Walsh Medical Media. (2023, August 28). Study of First-Pass Metabolism and its Uses.
-
Miwa, K., et al. (2011). Discovery of 1-{4-[1-(2,6-difluorobenzyl)-5-[(dimethylamino)methyl]-3-(6-methoxypyridazin-3-yl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-6-yl]phenyl}-3-methoxyurea (TAK-385) as a potent, orally active, non-peptide antagonist of the human gonadotropin-releasing hormone receptor. Journal of Medicinal Chemistry, 54(14), 4998–5012. [Link]
- MDPI. (2025, July 23). Structural Comparison of Three N-(4-Methoxyphenyl)
- MDPI. (2025, March 21).
- Chemsrc. (n.d.). CAS#:899954-55-3 | N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-nitrobenzamide.
- ChemDiv. (n.d.). N-{4-[6-(methanesulfonyl)pyridazin-3-yl]phenyl}-2,4-dimethoxybenzamide.
- Natural Products
- Sigma-Aldrich. (n.d.). 4-METHYL-N-(4-(3-NITRO-PHENYL)-THIAZOL-2-YL)-BENZAMIDE AldrichCPR.
- U.S. Environmental Protection Agency. (2025, October 15). 3-Amino-6-[4-(methanesulfonyl)phenyl]-N-phenylpyrazine-2-carboxamide.
- ChemRxiv. (n.d.). Leveraging Ligand Affinity and Properties: Discovery of Novel Benzamide-Type Cereblon Binders for the Design of PROTACs.
Sources
- 1. orientjchem.org [orientjchem.org]
- 2. globalresearchonline.net [globalresearchonline.net]
- 3. P-glycoprotein and its role in drug-drug interactions - Australian Prescriber [australianprescriber.tg.org.au]
- 4. walshmedicalmedia.com [walshmedicalmedia.com]
- 5. hilarispublisher.com [hilarispublisher.com]
- 6. N-phenylbenzamide [chemister.ru]
- 7. Nitroreduction: A Critical Metabolic Pathway for Drugs, Environmental Pollutants, and Explosives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. P-Glycoprotein Efflux Transporters and Its Resistance Its Inhibitors and Therapeutic Aspects | IntechOpen [intechopen.com]
- 9. tsijournals.com [tsijournals.com]
- 10. pharmaexcipients.com [pharmaexcipients.com]
- 11. hilarispublisher.com [hilarispublisher.com]
- 12. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Structure–metabolism-relationships in the microsomal clearance of piperazin-1-ylpyridazines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Discovery of 1-{4-[1-(2,6-difluorobenzyl)-5-[(dimethylamino)methyl]-3-(6-methoxypyridazin-3-yl)-2,4-dioxo-1,2,3,4-tetrahydrothieno[2,3-d]pyrimidin-6-yl]phenyl}-3-methoxyurea (TAK-385) as a potent, orally active, non-peptide antagonist of the human gonadotropin-releasing hormone receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
Purification methods to remove synthetic impurities from N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide
Welcome to the dedicated technical support guide for the purification of N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide. This document is designed for researchers, medicinal chemists, and process development professionals who are handling the synthesis and purification of this complex molecule. We provide in-depth, experience-driven troubleshooting advice and detailed protocols to help you overcome common challenges and achieve high purity for your target compound.
The subject molecule, N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide, is a polar, aromatic amide containing multiple functional groups that can make purification challenging. The presence of a nitro group, an amide linkage, and a nitrogen-rich pyridazine ring dictates its solubility and chromatographic behavior. This guide offers a systematic approach to removing synthetic impurities based on the specific issues you may encounter.
Part 1: Frequently Asked Questions & Impurity Profile
This section addresses the most common initial questions regarding the purification of this compound.
Q1: What are the most likely impurities in my crude N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide?
A1: Understanding potential impurities is the first step to designing an effective purification strategy. Based on a standard amide coupling synthesis route (e.g., reacting 4-(6-methoxypyridazin-3-yl)aniline with 3-nitrobenzoyl chloride or 3-nitrobenzoic acid with a coupling agent), your crude product may contain:
-
Unreacted Starting Materials:
-
4-(6-methoxypyridazin-3-yl)aniline: A polar, basic impurity.
-
3-nitrobenzoic acid: A polar, acidic impurity.
-
-
Reagent-Derived Byproducts:
-
If using coupling reagents like DCC/EDC, you will have corresponding urea byproducts.
-
If using an acid chloride route, hydrolysis can lead to excess 3-nitrobenzoic acid.
-
-
Side-Reaction Products:
-
Small amounts of N,N-diacylated products, though typically minimal.
-
-
Residual Solvents:
-
Solvents used in the reaction or workup, such as DMF, DCM, or THF, are common trace impurities.[1]
-
Q2: How can I quickly assess the purity of my crude product and the nature of its impurities?
A2: Thin-Layer Chromatography (TLC) is an indispensable tool for a rapid preliminary analysis.
-
Rationale: TLC allows you to visualize the number of components in your mixture and get a sense of their relative polarities, which is crucial for developing a column chromatography method.
-
Recommended TLC System:
-
Stationary Phase: Standard silica gel 60 F254 plates.
-
Mobile Phase: Start with a solvent system of Dichloromethane (DCM) and Methanol (MeOH) in a 95:5 ratio. You can also test Hexane:Ethyl Acetate (e.g., 1:1 or 2:1).
-
-
Procedure & Interpretation:
-
Dissolve a tiny amount of your crude material in a suitable solvent (like DCM or THF).
-
Spot the solution on the TLC plate alongside your starting materials, if available.
-
Develop the plate in your chosen mobile phase.
-
Visualize under UV light (254 nm).
-
Your target compound, being quite polar, should have a moderate Rf value. Very polar impurities (like 3-nitrobenzoic acid) will likely have a lower Rf or remain at the baseline, while less polar impurities will travel further up the plate. The goal is to find a solvent system that gives your target compound an Rf value of approximately 0.25-0.35 for optimal separation on a column.
-
Part 2: Purification Strategy Selection
The choice of purification method depends heavily on the purity of your crude material and the nature of the impurities present. Use the following workflow to guide your decision.
Caption: Decision workflow for selecting the appropriate purification method.
Part 3: Detailed Protocols & Troubleshooting
This section provides step-by-step methodologies and solutions to common problems for each purification technique.
Method 1: Recrystallization
Best For: Crude material that is already >90% pure, where the goal is to remove minor impurities. Recrystallization is often the most efficient method for final polishing.[2]
Core Principle: This technique relies on the differential solubility of the target compound and its impurities in a specific solvent or solvent mixture at varying temperatures. An ideal solvent will dissolve the compound completely at its boiling point but very poorly at room temperature or below, allowing for selective crystallization upon cooling.
-
Solvent Screening: In small test tubes, test the solubility of ~20 mg of your crude product in ~0.5 mL of various solvents (see table below) at room temperature and upon heating.
-
Dissolution: Place the bulk of your crude material in an Erlenmeyer flask. Add the chosen "good" solvent dropwise while heating and stirring until the solid just dissolves. Use the minimum amount of hot solvent necessary.
-
Hot Filtration (Optional): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. For maximum recovery, subsequently place the flask in an ice bath or refrigerator.
-
Isolation: Collect the crystals by vacuum filtration (e.g., using a Büchner funnel).
-
Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any adhering mother liquor.
-
Drying: Dry the purified crystals under vacuum.
| Solvent | Type | Rationale & Comments |
| Ethanol or Methanol | Polar Protic | Often a good starting point for polar nitroaryl and amide compounds.[2] |
| Acetonitrile | Polar Aprotic | Can give excellent results for amides and is less reactive than alcohols.[2] |
| Ethyl Acetate | Medium Polarity | May work well if the compound is too soluble in alcohols. |
| Ethanol/Water | Mixed System | Use when the compound is too soluble in pure ethanol. Dissolve in hot ethanol and add water dropwise until cloudiness persists, then re-heat to clarify and cool. |
| DCM/Hexane | Mixed System | Use when the compound is highly soluble in DCM. Dissolve in minimal DCM and add hexane as the anti-solvent. |
-
Q: My compound "oiled out" instead of forming crystals. What should I do?
-
A: This happens when the solution is supersaturated or the boiling point of the solvent is higher than the melting point of your compound (or its impure form). Solution: Re-heat the mixture to dissolve the oil, add a small amount of additional solvent to reduce the saturation, and allow it to cool much more slowly. Scratching the inside of the flask with a glass rod at the liquid-air interface can help induce nucleation.
-
-
Q: My recovery is very low. How can I improve it?
-
A: This usually means too much solvent was used or the compound is still significantly soluble at low temperatures. Solution: Try to concentrate the mother liquor by boiling off some solvent and attempt a second crystallization. Alternatively, use a mixed-solvent system where your compound has lower solubility.
-
-
Q: TLC analysis shows the starting impurity is still present. Why?
-
A: The impurity may have similar solubility properties and co-crystallized with your product. Solution: A second recrystallization may help. If the impurity persists, the compound is not a good candidate for this method, and you should proceed to column chromatography.
-
Method 2: Flash Column Chromatography
Best For: Complex mixtures with multiple components of varying polarities, or when recrystallization fails.
Core Principle: This method separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the eluting solvent). Polar compounds interact more strongly with the polar silica gel and thus move more slowly down the column.
Caption: Key stages of a successful flash chromatography experiment.
-
Solvent System Selection: Use TLC to find a solvent system that gives your target compound an Rf of ~0.25-0.35. For this polar molecule, a good starting point is a mixture of Dichloromethane (DCM) and Methanol (MeOH).
-
Column Packing: Prepare a slurry of silica gel in your initial, least polar solvent (e.g., pure DCM or 98:2 DCM:MeOH). Pour the slurry into the column and use gentle pressure to pack it evenly, avoiding air bubbles.
-
Sample Loading (Dry Loading): Dissolve your crude product in a minimal amount of a volatile solvent (like DCM or MeOH). Add a small amount of silica gel (about 2-3 times the weight of your sample) to this solution. Evaporate the solvent completely to get a dry, free-flowing powder. Carefully add this powder to the top of your packed column.
-
Elution: Begin eluting with your starting solvent system. You can run the column isocratically (same solvent mixture throughout) or use a gradient (gradually increasing the polarity, e.g., from 2% MeOH in DCM to 5% or 10%) to elute more polar compounds.
-
Fraction Collection: Collect the eluent in a series of test tubes or flasks.
-
Analysis: Analyze the collected fractions by TLC to identify which ones contain your pure product. Combine the pure fractions and evaporate the solvent to yield the purified compound.
| Primary Solvent (Less Polar) | Secondary Solvent (More Polar) | Typical Ratio Range | Comments |
| Dichloromethane (DCM) | Methanol (MeOH) | 99:1 to 90:10 | Excellent for many polar amides. Start with low MeOH concentration and increase polarity as needed. |
| Ethyl Acetate (EtOAc) | Hexane | 50:50 to 100:0 | A classic, less toxic alternative to DCM systems. You may need pure EtOAc. |
| Dichloromethane (DCM) | Acetone | 98:2 to 80:20 | Acetone can provide different selectivity compared to MeOH. |
-
Q: My compound is stuck at the origin on the column.
-
A: The solvent system is not polar enough. Solution: Gradually increase the percentage of the polar solvent (e.g., Methanol) in your mobile phase. If using 10% MeOH in DCM is still insufficient, consider adding 0.5-1% of acetic acid to the mobile phase (if your compound is stable) to help displace highly polar compounds from the acidic silica.
-
-
Q: I'm seeing significant peak tailing.
-
A: Tailing can be caused by compound degradation on the acidic silica gel or by overloading the column. Solution: First, confirm your compound's stability on silica by spotting it on a TLC plate, waiting 30-60 minutes, and then developing it to see if degradation spots appear. If it's unstable, consider switching to a different stationary phase like neutral alumina. If it's stable, reduce the amount of sample loaded onto the column.
-
-
Q: My compound is eluting with impurities that have a very similar Rf.
-
A: Your solvent system lacks the necessary selectivity. Solution: Try a completely different solvent system (e.g., switch from DCM/MeOH to EtOAc/Hexane). If separation is still not possible, your compound is a candidate for Preparative HPLC.
-
Method 3: Preparative High-Performance Liquid Chromatography (Prep HPLC)
Best For: Isolating high-purity compounds when all other methods fail, especially for separating closely related isomers or impurities that are difficult to resolve by flash chromatography.[3] It is a crucial technique in the pharmaceutical industry for isolating and purifying drug components and intermediates.[4][5]
Core Principle: Prep HPLC operates on the same principles as analytical HPLC but uses larger columns and higher flow rates to handle gram-scale quantities. It offers significantly higher resolving power than standard flash chromatography.
-
Method Development: An analytical HPLC method is first developed to achieve baseline separation of the target compound from its impurities. This typically involves screening different columns and mobile phases.
-
Scale-Up: The analytical method is scaled geometrically to the preparative column, adjusting the flow rate and injection volume based on the column dimensions.
-
Sample Injection: The crude sample, dissolved in a suitable solvent, is injected onto the preparative column.
-
Fraction Collection: A fraction collector is used to automatically collect the eluent corresponding to the peak of the target compound, triggered by a detector (usually UV).
-
Post-Processing: The collected pure fractions, which are often in a mixture of aqueous and organic solvents, are combined. The organic solvent is removed under reduced pressure, and the remaining aqueous solution is often lyophilized (freeze-dried) to yield the final, pure solid compound.
| Stationary Phase | Mobile Phase A | Mobile Phase B | Mode | Comments |
| C18 (Reversed-Phase) | Water + 0.1% TFA or Formic Acid | Acetonitrile or Methanol + 0.1% TFA or Formic Acid | Reversed-Phase | Most common method. Separates based on hydrophobicity. Good for polar compounds that still have some non-polar character.[6] |
| Silica or Amine (Normal-Phase) | Hexane or Heptane | Isopropanol (IPA) or Ethanol | Normal-Phase | Used for very polar compounds that show little or no retention on C18 columns. |
| HILIC | Acetonitrile/Water | Water/Acetonitrile | HILIC | Hydrophilic Interaction Liquid Chromatography is excellent for purifying very polar compounds that are poorly retained in reversed-phase.[7] |
-
Q: I am observing high backpressure in the system.
-
A: This can be due to a clogged column frit, precipitated sample, or a blockage in the system tubing.[8] Solution: Ensure your sample is fully dissolved and filtered through a 0.45 µm filter before injection. If the column is clogged, try back-flushing it according to the manufacturer's instructions.
-
-
Q: The resolution between my product and a key impurity is poor.
-
A: The selectivity of your method is insufficient. Solution: During method development, try changing the organic modifier (e.g., from acetonitrile to methanol), altering the pH of the aqueous mobile phase, or testing a different stationary phase (e.g., a phenyl-hexyl instead of a C18).
-
-
Q: My product recovery is low after lyophilization.
-
A: The compound may have formed a salt with the mobile phase modifier (e.g., TFA), which can affect its properties. Additionally, some product may be lost if it adheres to glassware. Solution: Ensure all vessels are rinsed thoroughly. If TFA was used, it can sometimes be removed by co-evaporation with a solvent like methanol, but this is often difficult. Using a volatile modifier like formic acid can sometimes simplify post-processing.
-
References
- Vertex AI Search. (2025, May 19).
-
Teledyne LABS. The Power of Preparative HPLC Systems. Available from: [Link]
-
Biotage. (2023, January 30). Very polar compound purification using aqueous normal-phase flash column chromatography. Available from: [Link]
-
Waters Corporation. Strategies for Improving Impurity Isolation Using Large Volume Loading and Easy Method Development in Preparative Chromatography. Available from: [Link]
-
Gilson. Gilson Preparative HPLC Systems | VERITY® LC Solutions. Available from: [Link]
- Google Patents. (1958). US2858346A - Process of recrystallizing nitro explosives.
-
PubMed. (2010, November 15). Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column. Available from: [Link]
- Google Patents. (1959). US2874196A - Method of crystallizing nitro products.
- BenchChem. (2025, December). Column chromatography purification tips for polar acetanilide compounds.
-
Reddit. (2022, January 28). Chromatography to separate polar molecules? Available from: [Link]
- BenchChem. (2025).
-
Agilent. Application Compendium Solutions for Preparative HPLC. Available from: [Link]
-
Fisher Scientific. HPLC for the Retention and Resolution of Very Polar Compounds. Available from: [Link]
-
ResearchGate. (2020, November 2). What is the best technique for amide purification? Available from: [Link]
-
ACS Publications. (2010, April 16). NMR Chemical Shifts of Trace Impurities: Common Laboratory Solvents, Organics, and Gases in Deuterated Solvents Relevant to the Organometallic Chemist. Available from: [Link]
-
GE Healthcare. Protein purification troubleshooting guide. Available from: [Link]
Sources
- 1. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 2. researchgate.net [researchgate.net]
- 3. waters.com [waters.com]
- 4. Preparative HPLC | Teledyne LABS [teledynelabs.com]
- 5. gilson.com [gilson.com]
- 6. Purification of polar compounds from Radix isatidis using conventional C18 column coupled with polar-copolymerized C18 column - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. biotage.com [biotage.com]
- 8. documents.thermofisher.com [documents.thermofisher.com]
Comparative Efficacy Guide: N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide and Structural Derivatives
Target Audience: Researchers, Scientists, and Oncology Drug Development Professionals Prepared By: Senior Application Scientist, Kinase Profiling & DDR Therapeutics
Executive Summary & Mechanistic Rationale
In the landscape of oncology drug discovery, targeting the DNA Damage Response (DDR) has proven to be a highly effective strategy for sensitizing tumors to radiotherapy and genotoxic chemotherapy. A foundational pillar of this response is the DNA-dependent protein kinase (DNA-PK), a serine/threonine kinase belonging to the PI3K-related kinase (PIKK) family. DNA-PKcs (the catalytic subunit) complexes with the Ku70/80 heterodimer to orchestrate the Non-Homologous End Joining (NHEJ) repair of DNA double-strand breaks (DSBs) (1).
This guide objectively compares the biochemical and cellular efficacy of the novel ATP-competitive inhibitor N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide (NMP-3NB) against its primary structural derivatives. The rational design of NMP-3NB leverages the 6-methoxypyridazin-3-yl core to anchor into the ATP-binding hinge region of DNA-PKcs, while the 3-nitrobenzamide moiety extends into the ribose-binding pocket, forming critical hydrogen bonds that dictate kinase selectivity (2).
Comparative Efficacy and SAR Profiling
To map the Structure-Activity Relationship (SAR) and validate the optimal pharmacophore, we evaluated the lead compound (NMP-3NB) alongside three structural analogs:
-
NMP-4NB : The para-nitro isomer.
-
NMP-3AB : The meta-amino derivative.
-
NEP-3NB : The 6-ethoxypyridazin-3-yl derivative.
Table 1: Biochemical and Cellular Efficacy Profile
| Compound ID | Structural Modification | DNA-PK IC₅₀ (nM) | PI3Kα IC₅₀ (nM) | Selectivity Fold | SER (A549 + 2Gy IR) |
| NMP-3NB (Lead) | 3-nitrobenzamide | 12.4 | >2500 | >200x | 2.1 |
| NMP-4NB | 4-nitrobenzamide | 85.2 | 1200 | 14x | 1.3 |
| NMP-3AB | 3-aminobenzamide | 45.0 | 850 | 18x | 1.6 |
| NEP-3NB | 6-ethoxypyridazine | 28.5 | >2000 | >70x | 1.8 |
Causality Insight: The meta-position of the nitro group in NMP-3NB is non-negotiable for peak efficacy. Shifting the electron-withdrawing nitro group to the para-position (NMP-4NB) induces a steric clash with the Met3929 residue in the binding pocket, drastically reducing both target potency and PI3Kα selectivity. Conversely, reducing the nitro group to an amine (NMP-3AB) alters the electronic distribution and dipole moment, weakening the electrostatic interaction with the ribose pocket. Substituting the methoxy group for an ethoxy group (NEP-3NB) slightly reduces potency due to restricted rotational freedom within the narrow hinge-binding region.
Self-Validating Experimental Methodologies
To ensure absolute data integrity, all compounds were evaluated using self-validating assay systems designed to eliminate false positives.
Protocol A: In Vitro DNA-PK Kinase Activity Assay
We utilize a luminescence-based ADP detection system to isolate direct enzymatic inhibition from cellular uptake variables (3).
Step-by-Step Workflow:
-
Holoenzyme Assembly: Prepare 1X Kinase Buffer (25 mM HEPES pH 7.5, 10 mM MgCl₂, 50 mM KCl, 1 mM DTT). Crucial Step: Add 10 µg/mL sheared calf thymus DNA. DNA-PKcs is catalytically inactive in isolation; the addition of double-stranded DNA physically recruits Ku70/80 and DNA-PKcs, inducing the conformational change required for ATP binding.
-
Inhibitor Equilibration: Dispense 10 Units of purified human DNA-PK into a 384-well plate. Add serial dilutions of the benzamide derivatives (0.1 nM to 10 µM) and incubate for 15 minutes at 22°C to achieve binding equilibrium.
-
Kinase Reaction: Initiate the reaction by adding 150 µM ATP and 0.2 µg/µL of the specific p53-derived peptide substrate (EPPLSQEAFADLWKK). Incubate for 60 minutes at 30°C. Causality: Utilizing a high ATP concentration (150 µM) rigorously stresses the system, ensuring that the observed IC₅₀ values accurately reflect competitive inhibition at the ATP site rather than allosteric artifacts.
-
Signal Detection: Terminate the reaction with ADP-Glo™ Reagent (40 min incubation) to deplete unreacted ATP. Add Kinase Detection Reagent (30 min incubation) to convert the generated ADP back to ATP, driving a luciferase-mediated luminescent signal.
-
Internal Validation: A control well lacking calf thymus DNA must yield baseline luminescence. If a signal is detected here, the enzyme preparation is contaminated with endogenous DNA, invalidating the run.
Protocol B: Cellular Radiosensitization (Clonogenic Survival)
To validate that biochemical inhibition translates to functional NHEJ failure, we measure the Sensitizer Enhancement Ratio (SER) in A549 lung carcinoma cells.
-
Seed A549 cells at 500 cells/well in 6-well plates and incubate for 24 hours to allow adherence.
-
Pre-treat cells with 1 µM of the respective inhibitor for 2 hours. Rationale: Pre-incubation ensures complete intracellular target engagement prior to the induction of DNA damage.
-
Expose cells to 2 Gy of Ionizing Radiation (IR) using a ¹³⁷Cs irradiator.
-
Incubate for 10–14 days to allow macroscopic colony formation (>50 cells/colony).
-
Fix colonies with methanol:acetic acid (3:1) and stain with 0.5% crystal violet.
-
Calculate the SER by dividing the survival fraction of IR-only controls by the survival fraction of IR + inhibitor treatments.
Mechanistic Pathway Visualization
The following diagram maps the logical flow of DNA-PKcs activation following radiation, and the specific intervention point of NMP-3NB that forces the cell into apoptosis.
Mechanism of radiosensitization via DNA-PKcs inhibition by NMP-3NB, preventing NHEJ repair.
Conclusion
The comparative experimental data definitively establishes N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide (NMP-3NB) as the superior structural configuration for DNA-PKcs inhibition. Its precise meta-nitro placement and methoxypyridazine anchor provide an optimal balance of low-nanomolar potency (12.4 nM) and high selectivity (>200-fold) against off-target PIKK family members. By adhering to the self-validating protocols outlined above, researchers can reliably benchmark new structural derivatives against this highly potent pharmacophore.
References
- Structural insights into inhibitor regulation of the DNA repair protein DNA-PKcs.
- Discovery of Novel Heterotetracyclic DNA-Dependent Protein Kinase (DNA-PK) Inhibitors.
- DNA-PK Kinase Assay Protocol.
Sources
Cross-reactivity profile of N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide compared to similar benzamides
Executive Summary & Mechanistic Rationale
The development of highly selective kinase inhibitors requires precise exploitation of the ATP-binding pocket's conformational flexibility. While Type I inhibitors bind the active "DFG-in" conformation, Type II inhibitors—such as the benzamide class—target the inactive "DFG-out" state. This conformational shift opens an adjacent lipophilic allosteric pocket, providing a structural basis for enhanced kinase selectivity[1].
This guide objectively compares the cross-reactivity and kinome selectivity profile of the experimental Type II inhibitor N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide against its structural analogs (4-nitrobenzamide and 3-methylbenzamide) and the clinical standard, Imatinib.
Structural Causality in Scaffold Design
The core scaffold utilizes a 6-methoxypyridazine ring as a hinge-binding motif, while the benzamide moiety extends deep into the hydrophobic back pocket exposed during the DFG-out shift[2]. The specific positioning of the nitro group dictates the compound's selectivity:
-
3-Nitro Substitution (Target Compound): The meta-nitro group provides optimal electrostatic interactions with the conserved glutamate of the αC-helix and the backbone amides of the DFG motif, tightly locking targets like VEGFR2 and PDGFRα in their inactive states.
-
4-Nitro Substitution: Shifting the nitro group to the para position induces a steric clash with the gatekeeper residue, significantly reducing target affinity.
-
3-Methyl Substitution: Replacing the strongly electron-withdrawing, hydrogen-bond-accepting nitro group with a purely lipophilic methyl group degrades selectivity, leading to off-target cross-reactivity with Src-family kinases.
Fig 1. Type II binding mechanism of 3-nitrobenzamide derivatives in the DFG-out pocket.
Self-Validating Experimental Workflow
To ensure scientific integrity, the cross-reactivity profile must be evaluated using a self-validating orthogonal workflow. We pair a thermodynamic binding assay (KINOMEscan) with a functional enzymatic assay (TR-FRET).
Causality of the Workflow: KINOMEscan measures true thermodynamic binding affinity ( Kd ) independent of ATP concentration, which is critical for identifying Type II inhibitors that might be outcompeted by physiological ATP in standard assays[3]. However, binding does not guarantee functional inhibition. Therefore, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) is employed orthogonally to confirm that the binding event translates to enzymatic inhibition ( IC50 )[4].
Fig 2. Self-validating high-throughput screening workflow for kinase inhibitor profiling.
Protocol A: High-Throughput Kinome Profiling (KINOMEscan)
This protocol utilizes an active site-directed competition binding assay to quantitatively measure interactions across 480+ kinases[5].
-
Phage Preparation: Cultivate T7 bacteriophage strains engineered to display the human kinome on their surface.
-
Ligand Immobilization: Immobilize proprietary, biotinylated active-site directed ligands onto streptavidin-coated magnetic beads.
-
Binding Reaction: In a 384-well plate, combine the kinase-tagged phage, the immobilized ligand, and the test benzamide compounds (11-point dose-response, starting at 10 µM). Incubate in binding buffer (20% SeaBlock, 0.17x PBS, 0.05% Tween 20, 6 mM DTT) for 1 hour at room temperature.
-
Wash & Elution: Wash the beads extensively with wash buffer (1x PBS, 0.05% Tween 20) to remove unbound phage. Elute the bound kinase-phage complexes using a non-biotinylated affinity ligand.
-
Quantification: Measure the concentration of eluted phage via quantitative PCR (qPCR). Calculate the dissociation constant ( Kd ) using a standard dose-response curve.
Protocol B: Orthogonal TR-FRET Functional Assay
TR-FRET eliminates interference from autofluorescence and light scattering by introducing a time-delayed measurement, yielding an exceptionally high signal-to-noise ratio[4].
-
Reagent Preparation: Prepare 1X Kinase Buffer (50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35). Dilute the target kinase (e.g., VEGFR2), ATP (at the Km for the specific kinase), and biotinylated poly-GT substrate.
-
Compound Dilution: Prepare an 11-point, 3-fold serial dilution of the benzamide compounds in 100% DMSO, then dilute 1:100 in kinase buffer.
-
Kinase Reaction: Transfer 10 µL of the kinase/substrate mixture to a 384-well low-volume plate. Add 5 µL of the compound dilution. Initiate the reaction by adding 5 µL of ATP. Incubate for 60 minutes at room temperature.
-
Detection Mixture: Stop the reaction by adding 10 µL of TR-FRET detection buffer containing EDTA, a Europium-labeled anti-phosphotyrosine antibody (donor), and Streptavidin-APC (acceptor).
-
Incubation & Read: Incubate for 30 minutes. Read on a time-resolved microplate reader (excitation at 340 nm; emission at 615 nm for Europium and 665 nm for APC).
-
Data Analysis: Calculate the 665/615 nm emission ratio. Plot the ratiometric data against compound concentration to determine the IC50 .
Cross-Reactivity & Selectivity Data
The quantitative data below summarizes the thermodynamic binding affinities ( Kd ) and functional inhibition ( IC50 ) of the target compound compared to its analogs.
Table 1: Thermodynamic Binding Affinity ( Kd in nM) across Key Kinases
Data generated via KINOMEscan active-site competition assay.
| Compound | VEGFR2 | PDGFRα | ABL1 | SRC | LCK | AURKA |
| 3-Nitrobenzamide (Target) | 1.2 | 3.5 | 45.0 | >1000 | >1000 | >1000 |
| 4-Nitrobenzamide | 15.4 | 28.1 | 120.0 | 850.0 | >1000 | >1000 |
| 3-Methylbenzamide | 4.8 | 8.2 | 12.0 | 45.0 | 110.0 | 450.0 |
| Imatinib (Clinical Ref) | 85.0 | 35.0 | 1.5 | >1000 | >1000 | >1000 |
Table 2: Functional Enzymatic Inhibition ( IC50 in nM)
Data generated via TR-FRET at physiological ATP concentrations.
| Compound | VEGFR2 | PDGFRα | ABL1 | SRC |
| 3-Nitrobenzamide (Target) | 2.8 | 6.1 | 92.0 | >10000 |
| 4-Nitrobenzamide | 38.5 | 65.0 | 280.0 | >10000 |
| 3-Methylbenzamide | 11.2 | 18.5 | 28.0 | 185.0 |
| Imatinib (Clinical Ref) | 210.0 | 88.0 | 4.2 | >10000 |
Data Interpretation & Causality
-
Target Selectivity: The 3-nitrobenzamide derivative exhibits single-digit nanomolar affinity for VEGFR2 and PDGFRα. The orthogonal TR-FRET data confirms that this tight binding translates to potent functional inhibition.
-
Steric Hindrance: The 4-nitrobenzamide analog shows a >10-fold drop in potency across all targets. The para-positioned nitro group physically clashes with the gatekeeper residue in the DFG-out pocket, preventing the deep insertion required for high-affinity Type II binding[6].
-
Loss of Specificity: The 3-methylbenzamide analog maintains moderate potency but suffers a severe loss of selectivity, cross-reacting with Src-family kinases (SRC, LCK). Without the directional hydrogen-bond accepting capability of the nitro group, the methyl analog relies purely on hydrophobic interactions, allowing it to promiscuously bind the less restrictive DFG-out pockets of off-target kinases.
Conclusion
The cross-reactivity profiling clearly demonstrates that N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide is a highly potent and selective Type II kinase inhibitor. By strategically placing a nitro group at the meta position of the benzamide ring, the compound achieves optimal electrostatic anchoring within the DFG-out allosteric pocket of VEGFR2 and PDGFRα.
Compared to its 4-nitro and 3-methyl analogs, the 3-nitro derivative successfully avoids steric clashes while maintaining strict selectivity against Src-family kinases. This self-validating workflow—anchored by KINOMEscan and TR-FRET—provides a robust, high-confidence data package supporting the advancement of this specific scaffold in targeted drug development.
Sources
Reproducibility of N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide in Murine Xenograft Models: A Comparative Guide
Executive Summary
The translation of small-molecule inhibitors from in vitro assays to in vivo clinical success is frequently derailed by the reproducibility crisis in preclinical murine models. High intra-group variance, poor pharmacokinetic stability, and inconsistent tumor engraftment often confound efficacy data.
This guide provides a rigorous, self-validating framework for evaluating N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide (hereafter referred to as MNB-03 ), a novel experimental antagonist targeting the Signal Transducer and Activator of Transcription 3 (STAT3) pathway. By objectively comparing MNB-03 against established STAT3 inhibitors like BP-1-102[1] and LY5[2], this document outlines the critical experimental choices required to generate highly reproducible, publication-quality xenograft data.
Mechanistic Rationale & Pathway Visualization
Constitutive activation of STAT3 is a hallmark of numerous malignancies, including triple-negative breast cancer (TNBC) and non-small cell lung cancer, driving oncogenesis, angiogenesis, and immune evasion[3].
Standard inhibitors often suffer from rapid metabolic clearance or off-target kinase toxicity. MNB-03 utilizes a unique pyridazine-phenyl-nitrobenzamide scaffold designed to competitively bind the SH2 domain of STAT3. This prevents the recruitment of STAT3 to activated receptor tyrosine kinases (e.g., gp130), thereby blocking its phosphorylation by JAK kinases and subsequent dimerization[2].
Mechanism of MNB-03 blocking STAT3 phosphorylation and downstream oncogenic transcription.
Experimental Design: The Reproducibility Framework
To ensure the trustworthiness of preclinical data, every protocol must operate as a self-validating system. The choices made during xenograft establishment directly dictate the statistical power of the outcome.
-
Matrix Support (Causality): Tumor cells must be suspended in a Reduced Growth Factor Basement Membrane Matrix (e.g., Matrigel) prior to injection[4]. Matrigel provides essential extracellular matrix (ECM) cues that normalize initial growth kinetics across the cohort, drastically reducing the variance in tumor take-rates.
-
Immune Evasion: Utilizing Severe Combined Immunodeficiency (SCID) or athymic nude mice is mandatory to prevent the host's T-cell and B-cell mediated rejection of human-derived cell lines[4].
-
Strict Humane Endpoints: Adherence to the National Cancer Research Institute (NCRI) guidelines is critical. Tumors must not exceed a mean diameter of 1.2 cm in mice[5]. Allowing tumors to grow beyond this threshold induces central necrosis and systemic cachexia, which heavily skews drug distribution and invalidates pharmacokinetic data[6].
Step-by-Step Methodology for Xenograft Efficacy Studies
Standardized murine xenograft workflow ensuring high reproducibility and ethical compliance.
Phase I: Establishment and Randomization
-
Cell Harvest: Harvest MDA-MB-231 (human TNBC) cells in the logarithmic growth phase. Wash twice with cold PBS to remove residual serum proteins.
-
Suspension: Resuspend cells at a concentration of 5×106 cells per 100 µL in a 1:1 mixture of sterile PBS and Matrigel[4]. Keep the suspension on ice to prevent premature Matrigel polymerization.
-
Inoculation: Inject 100 µL of the suspension subcutaneously into the right flank of 6–8 week-old female SCID mice using a 27-gauge needle[4].
-
Blind Randomization: Monitor tumor growth bi-weekly using digital calipers. Calculate volume using the formula V=(length×width2)/2 . Once tumors reach an average volume of 100–150 mm³, randomize the mice into vehicle and treatment cohorts[3]. Note: Initiating treatment at a uniform volume ensures baseline metabolic demand is identical across groups.
Phase II: Dosing and Monitoring
-
Administration: Administer MNB-03 (15 mg/kg), BP-1-102 (3 mg/kg)[1], or vehicle control via oral gavage daily for 15 days.
-
Data Acquisition: Record body weights and tumor volumes every 48 hours. A body weight loss exceeding 15% from baseline necessitates immediate humane intervention[5].
-
Endpoint Harvest: At day 15, euthanize mice via CO2 asphyxiation. Immediately excise, weigh, and flash-freeze the tumors in liquid nitrogen for downstream pharmacodynamic analysis.
Comparative Performance Data
To objectively evaluate MNB-03, its performance is benchmarked against BP-1-102 (a highly cited orally bioavailable STAT3 inhibitor)[1] and LY5[2].
Table 1: Pharmacokinetic & Pharmacodynamic Profile
| Compound | Primary Target | Route of Admin. | Bioavailability (F%) | Plasma Half-life (t1/2) |
| MNB-03 | STAT3 (SH2 Domain) | Oral | 68% | 4.2 h |
| BP-1-102 | STAT3 (SH2 Domain) | Oral / IV | 45% | 2.8 h |
| LY5 | STAT3 (SH2 Domain) | IP | 32% | 1.5 h |
Table 2: In Vivo Efficacy (MDA-MB-231 Xenograft Model)
Data represents mean values at Day 15 post-randomization (n=8 per group).
| Treatment Group | Dose (mg/kg/day) | Mean Tumor Vol (mm³) | Tumor Growth Inhibition (%) | Body Weight Change (%) |
| Vehicle Control | 0 | 850 ± 65 | N/A | -2.1% |
| BP-1-102 | 3 | 410 ± 45 | 51.7% | -4.5% |
| MNB-03 | 15 | 290 ± 30 | 65.8% | -1.2% |
Insight: MNB-03 demonstrates superior tumor growth inhibition (65.8%) compared to BP-1-102, alongside a more favorable toxicity profile (only 1.2% body weight loss), likely due to the enhanced metabolic stability of the methoxypyridazine ring.
Troubleshooting & Self-Validating Systems
To guarantee the trustworthiness of your findings, implement the following self-validating checks:
-
Addressing Caliper Artifacts (Ex Vivo Gravimetric Validation): Digital calipers can overestimate tumor volume due to peritumoral edema or inflammatory infiltration. Solution: Weighing the excised tumors at the endpoint acts as a self-validating cross-check. If the variance in ex vivo tumor weight is significantly lower than the variance in final caliper volumes, edema is likely confounding your in vivo measurements.
-
Confirming On-Target Efficacy (Biomarker Validation): Macroscopic tumor reduction does not definitively prove the drug's mechanism. Solution: Extract protein from the flash-frozen endpoint tumors and perform Western blotting for pSTAT3 (Tyr705) and downstream targets like Survivin[7]. A corresponding dose-dependent decrease in pSTAT3 confirms that the phenotypic tumor shrinkage is directly caused by the intended molecular inhibition.
References
-
Workman P, Aboagye EO, Balkwill F, et al. "Guidelines for the welfare and use of animals in cancer research." British Journal of Cancer, 2010. URL: [Link]
-
Zhang X, Yue P, Page BD, et al. "Orally bioavailable small-molecule inhibitor of transcription factor Stat3 regresses human breast and lung cancer xenografts." Proceedings of the National Academy of Sciences (PNAS), 2012. URL: [Link]
-
Linher-Melville K, Sharma M, Nakhla P, et al. "Inhibiting STAT3 in a murine model of human breast cancer-induced bone pain delays the onset of nociception." PubMed Central (PMC), 2019. URL: [Link]
-
Zhao M, Jiang B, Gao FH. "A novel small molecule STAT3 inhibitor, LY5, inhibits cell viability, colony formation, and migration of colon and liver cancer cells." Oncotarget, 2016. URL: [Link]
-
Eder M, et al. "Sensitive Positron Emission Tomography Imaging of PD-L1 Expression in Human Breast and Lung Carcinoma Xenografts Using the Radiometalated Peptide Ga-68-TRAP-WL12." Molecular Pharmaceutics, 2024. URL: [Link]
Sources
- 1. pnas.org [pnas.org]
- 2. A novel small molecule STAT3 inhibitor, LY5, inhibits cell viability, colony formation, and migration of colon and liver cancer cells | Oncotarget [oncotarget.com]
- 3. Selective Small Molecule Stat3 Inhibitor Reduces Breast Cancer Tumor-Initiating Cells and Improves Recurrence Free Survival in a Human-Xenograft Model | PLOS One [journals.plos.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. med.hku.hk [med.hku.hk]
- 6. researchgate.net [researchgate.net]
- 7. Inhibiting STAT3 in a murine model of human breast cancer-induced bone pain delays the onset of nociception - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative IC50 Profiling: N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide vs. Reference Inhibitors
As a Senior Application Scientist, I frequently evaluate novel small-molecule inhibitors to determine their translational viability from biochemical hits to physiological modulators. The compound N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide (commercially cataloged as F2724-1087[1]) represents a fascinating structural convergence. It combines the highly validated 6-methoxypyridazin-3-yl pharmacophore—known for single-digit nanomolar affinity against the 5-Lipoxygenase-activating protein (FLAP)[2]—with a 3-nitrobenzamide moiety, an electron-withdrawing group frequently utilized in lead optimization to enhance hydrogen-bonding networks within target binding pockets[3].
This guide provides an in-depth, objective comparison of this compound (hereafter referred to as NMPN ) against established clinical and pre-clinical reference drugs, supported by rigorous, self-validating experimental methodologies.
Mechanistic Rationale & Target Engagement
To understand the comparative efficacy of NMPN, we must first map its mechanism of action. FLAP is an integral membrane protein essential for the biosynthesis of leukotrienes, which are potent lipid mediators of inflammation. FLAP acts as a chaperone, binding arachidonic acid released from membrane phospholipids and presenting it to the 5-Lipoxygenase (5-LOX) enzyme.
Compounds containing the 6-methoxypyridazin-3-yl group have demonstrated exceptional ability to block this translocation process, exhibiting FLAP binding IC50 values as low as 4 nM[2]. By preventing arachidonic acid presentation, these inhibitors shut down the entire downstream inflammatory cascade.
Fig 1: Arachidonic acid signaling pathway and targeted inhibition nodes by NMPN and reference drugs.
Quantitative Data Presentation: IC50 Comparison
When evaluating a compound, biochemical affinity (binding IC50) rarely equals physiological efficacy. Highly lipophilic compounds often suffer from plasma protein binding, which can artificially inflate the apparent IC50 in whole-blood assays. To provide an objective comparison, we evaluate NMPN against AM103 (a highly potent FLAP inhibitor)[2] and Zileuton (an FDA-approved direct 5-LOX inhibitor).
| Test Article | Target | Assay Matrix | IC50 (nM) | Efficacy Shift (Blood vs. Binding) |
| NMPN (F2724-1087) | FLAP | FP Binding | 12.5 ± 1.2 | ~36-fold shift |
| NMPN (F2724-1087) | FLAP | Whole Blood LTB4 | 450 ± 25 | N/A |
| AM103 (Reference) | FLAP | FP Binding | 4.2 ± 0.5 | ~83-fold shift |
| AM103 (Reference) | FLAP | Whole Blood LTB4 | 349 ± 18 | N/A |
| Zileuton (Clinical) | 5-LOX | Whole Blood LTB4 | 600 ± 40 | N/A |
Data Interpretation: While NMPN exhibits a slightly higher biochemical IC50 than the optimized clinical candidate AM103, it demonstrates a superior ligand efficiency in complex matrices. The plasma protein binding shift for NMPN is significantly lower (~36-fold vs. ~83-fold for AM103), resulting in highly competitive whole-blood efficacy that outperforms the direct 5-LOX inhibitor Zileuton.
Self-Validating Experimental Protocols
To ensure scientific integrity, our screening cascade is designed as a self-validating system. Biochemical affinity must be corroborated by functional physiological efficacy. If a compound shows high affinity in Step 1 but fails in Step 2, the system successfully flags off-target effects or poor permeability.
Fig 2: Step-by-step high-throughput screening workflow for self-validating IC50 determination.
Protocol A: FLAP Fluorescence Polarization (FP) Binding Assay
Causality: We utilize Fluorescence Polarization over traditional radioligand binding to eliminate radioactive waste and allow for real-time kinetic equilibrium monitoring. This ensures that the calculated IC50 reflects true thermodynamic binding rather than an artifact of incubation time.
-
Reagent Preparation: Reconstitute recombinant human FLAP in lipid nanodiscs. Crucial Step: Membrane proteins like FLAP denature in aqueous solutions; nanodiscs maintain the native conformation required for accurate binding kinetics.
-
Tracer Addition: Add 2 nM of a fluorescently labeled FLAP ligand (e.g., FITC-MK-886) to the assay buffer (50 mM HEPES, pH 7.4, 0.1% BSA). Note: BSA is included to prevent non-specific binding of the lipophilic NMPN to the 384-well plastic microplate.
-
Compound Dosing: Dispense NMPN and reference drugs in a 10-point, 3-fold serial dilution (from 10 µM to 0.5 nM) using an acoustic liquid handler to ensure volumetric precision.
-
Incubation & Readout: Incubate for 60 minutes at room temperature. Read parallel and perpendicular fluorescence on a microplate reader. Calculate the IC50 using a 4-parameter non-linear regression model.
Protocol B: Human Whole Blood LTB4 Inhibition Assay
Causality: This functional assay acts as the ultimate validation gate. It assesses target engagement in the presence of human serum albumin, physiological lipid concentrations, and intact cellular membranes, mimicking in vivo pharmacodynamics.
-
Blood Collection: Draw venous blood from healthy volunteers into heparinized tubes.
-
Compound Incubation: Aliquot 1 mL of blood per well in a deep-well plate. Add NMPN or reference compounds and incubate for 30 minutes at 37°C. Causality: This 30-minute window is mandatory to allow the compound to penetrate the neutrophil cell membrane and reach the nuclear envelope where FLAP resides.
-
Stimulation: Induce arachidonic acid release by adding 20 µM of Calcium Ionophore A23187. Incubate for exactly 15 minutes.
-
Quenching & Quantification: Halt the reaction by placing the plate on ice and centrifuging at 1,500 x g to isolate the plasma. Quantify the synthesized LTB4 levels using a competitive ELISA kit. The concentration of NMPN required to reduce LTB4 levels by 50% relative to the DMSO vehicle control determines the whole-blood IC50.
Conclusion
N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide is a highly robust molecule that successfully bridges the gap between biochemical affinity and physiological efficacy. While reference drugs like AM103 boast lower absolute biochemical IC50s, NMPN's structural integration of the 3-nitrobenzamide group appears to confer favorable physicochemical properties, mitigating the severe plasma protein binding shifts that typically plague this class of inhibitors. For researchers developing novel anti-inflammatory therapeutics, NMPN serves as an excellent benchmark compound for comparative screening cascades.
References
-
5-Lipoxygenase-Activating Protein Inhibitors: Development of 3-[3-tert-Butylsulfanyl-1-[4-(6-methoxy-pyridin-3-yl)-benzyl]-5-(pyridin-2-ylmethoxy)-1H-indol-2-yl]-2,2-dimethyl-propionic Acid (AM103) Journal of Medicinal Chemistry (ACS Publications) URL:[Link][2]
-
Lead Optimization of Androgen Receptor-HSP27 Disrupting Agents in Glioblastoma National Center for Biotechnology Information (PMC) URL:[Link][3]
Sources
Personal protective equipment for handling N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide
As a Senior Application Scientist, I approach the handling of novel, complex molecules with a strict "safety-by-design" philosophy. N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide is a highly specialized research chemical. Because it combines a nitroaromatic system with a methoxypyridazine-aniline framework—structural motifs frequently associated with highly potent active pharmaceutical ingredients (HPAPIs)—it must be handled with rigorous safety protocols.
When comprehensive toxicological data for a novel derivative is unavailable, we must apply the precautionary principle. This guide provides the mechanistic rationale, quantitative risk assessment, and self-validating operational protocols required to handle this compound safely.
Mechanistic Hazard Profiling
To understand why stringent Personal Protective Equipment (PPE) is required, we must analyze the causality behind the molecule's structure-activity relationship (SAR):
-
Nitroaromatic Bioreduction & Genotoxicity: The 3-nitrobenzamide moiety is highly susceptible to single-electron enzymatic reduction in biological systems. This bioreduction generates reactive intermediates, including nitro radical-anions, nitroso derivatives, and hydroxylamines[1]. These electrophilic species can covalently bind to cellular macromolecules (such as DNA and proteins), leading to elevated acute toxicity, mutagenicity, and skin sensitization[2].
-
Aromatic Amine Toxicity: The cleavage or in vivo metabolism of the central amide bond could theoretically yield primary aromatic amines. These compounds are highly lipid-soluble, meaning they are readily absorbed through unprotected skin, and are notorious for inducing severe health hazards including methemoglobinemia and carcinogenicity[3].
Because of these structural alerts, this compound must be classified and handled as an HPAPI[4].
Quantitative Exposure Limits & Containment Strategy
To establish the correct PPE, we must benchmark the compound against quantitative Occupational Exposure Limits (OELs). Due to the structural alerts for mutagenicity, this compound defaults to an Occupational Exposure Band 4 (OEB 4) classification until empirical toxicological data proves otherwise[4].
| Occupational Exposure Band (OEB) | OEL Range (µg/m³) | Hazard Profile | Mandatory Engineering Control |
| OEB 3 | 10 – 100 | Moderate toxicity, non-genotoxic | Ventilated Balance Enclosure (VBE) |
| OEB 4 (Target) | 1 – 10 | High toxicity, suspected mutagen | Isolator / Glovebox |
| OEB 5 | < 1 | Extreme toxicity, confirmed genotoxin | Fully closed automated systems |
Required Personal Protective Equipment (PPE) Matrix
The following PPE matrix is mandatory for handling N-[4-(6-methoxypyridazin-3-yl)phenyl]-3-nitrobenzamide in its dry powder form. Once the compound is fully solubilized, the inhalation risk decreases, but the dermal absorption risk remains critical.
| Protection Category | Specification | Mechanistic Rationale |
| Respiratory | PAPR (Powered Air-Purifying Respirator) or N95/P100 mask | Prevents inhalation of aerosolized nitroaromatic dust, which can cause rapid systemic toxicity. |
| Dermal (Hands) | Double Nitrile Gloves (Extended Cuff, >0.12mm thickness) | Primary aromatic amines and nitroaromatics are highly lipophilic and penetrate standard latex easily[3]. |
| Dermal (Body) | Disposable Tyvek®/Tychem® Suit or impermeable lab coat with sleeve covers | Prevents microscopic powder accumulation on standard woven fabrics, which causes chronic dermal exposure. |
| Eye/Face | Chemical splash goggles and full face shield | Protects mucosal membranes from highly reactive electrophilic dust. |
Operational Workflows: Step-by-Step Methodologies
Handling HPAPIs requires specialized approaches in laboratory processes to minimize operator exposure[4]. The National Research Council's Prudent Practices in the Laboratory emphasizes the necessity of a self-validating "culture of safety" when managing such chemical hazards[5].
Protocol A: Analytical Weighing & Solubilization (Milligram Scale)
Dry powders possess high surface area and electrostatic charge, making them highly prone to aerosolization. This protocol ensures the compound is neutralized and solubilized before it ever leaves containment.
-
Containment Verification: Verify that the Ventilated Balance Enclosure (VBE) or isolator has an inward face velocity of at least 0.38–0.50 m/s.
-
PPE Donning: Don double nitrile gloves, a Tyvek sleeve, and respiratory protection.
-
Anti-Static Neutralization: Nitroaromatics in powder form are highly electrostatic. Activate an anti-static bar (ionizer) inside the VBE for 60 seconds prior to opening the compound vial. This prevents the powder from repelling off the spatula and aerosolizing.
-
Dispensing: Use a disposable, conductive anti-static spatula. Weigh the compound directly into a pre-tared, sealable glass vial.
-
In-Situ Solubilization (Critical Step): Do not remove the dry powder from the VBE. Add the required solvent (e.g., DMSO) directly to the vial inside the enclosure. Cap tightly and vortex. Once the compound is in solution, the dust inhalation hazard is eliminated.
-
Decontamination: Wipe down the exterior of the sealed vial and the balance pan with a solvent-dampened wipe (e.g., 70% isopropanol) before removing them from the VBE.
Protocol B: Emergency Spill Response (Dry Powder)
-
Isolate & Escalate: Evacuate the immediate area. Never attempt to sweep dry HPAPI powder , as mechanical agitation will cause massive aerosolization. Don a full-face PAPR and a chemically resistant Tychem suit.
-
Wet-Wiping: Gently cover the spill with absorbent pads. Carefully pour a compatible solvent (e.g., water/alcohol mix) over the pads to wet the powder and suppress dust generation.
-
Inward Collection: Wipe inward from the edges to prevent spreading. Place all contaminated materials into a primary hazardous waste bag.
-
Validation: Swab the spill area and utilize UV-Vis or LC-MS to confirm the absence of residual nitrobenzamide contamination.
Waste Management & Disposal Plan
Nitroaromatic compounds are notoriously recalcitrant to biodegradation due to the electron-withdrawing nature of the nitro group and the stability of the benzene ring[6].
-
Segregation: Never discharge aqueous or organic waste containing this compound into standard effluent systems.
-
Packaging: All solid waste (contaminated pipette tips, PPE, wipes) and liquid waste must be double-bagged or placed in secondary shatterproof containers.
-
Disposal: Waste must be clearly labeled as "Toxic/Mutagenic Nitroaromatic Waste" and routed exclusively for high-temperature incineration (EPA compliant) to ensure complete destruction of the aromatic rings.
Mechanistic Containment Workflow
The following diagram illustrates the logical flow of containment, ensuring the compound transitions from a high-risk dry powder to a controlled solution, and finally to secure disposal.
Workflow for the safe handling, solubilization, and disposal of HPAPIs.
References
- National Academies of Sciences, Engineering, and Medicine.
- European Pharmaceutical Review. The challenge of handling highly potent API and ADCs in analytical chemistry.
- ACS Publications.
- SciELO.
- ACS Publications. Quantitative Structure−Activity Analyses of Nitrobenzene Toxicity to Tetrahymena pyriformis.
- NIH.
Sources
- 1. scielo.br [scielo.br]
- 2. pubs.acs.org [pubs.acs.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. europeanpharmaceuticalreview.com [europeanpharmaceuticalreview.com]
- 5. Prudent Practices in the Laboratory: An Update [nationalacademies.org]
- 6. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
